molecular formula C14H21NO3 B386285 N-[2-(4-butoxyphenoxy)ethyl]acetamide CAS No. 295361-20-5

N-[2-(4-butoxyphenoxy)ethyl]acetamide

Cat. No.: B386285
CAS No.: 295361-20-5
M. Wt: 251.32g/mol
InChI Key: DPHPEJLWUZOJBY-UHFFFAOYSA-N
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Description

N-[2-(4-butoxyphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPEJLWUZOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of this compound, a phenoxyacetamide derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental literature for this specific compound, this document synthesizes information from authoritative chemical databases and analogous structures to present a robust profile. It includes detailed discussions on molecular structure, proposed synthesis and purification protocols, predicted analytical characteristics, and a framework for evaluating its potential biological activity. This guide is intended to serve as a foundational resource for scientists, enabling further research and application development.

Introduction and Chemical Identity

This compound belongs to the phenoxyacetamide class of compounds. This structural motif is present in numerous molecules explored for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties[1][2][3]. The molecule combines a hydrophobic 4-butoxyphenyl group with a more polar N-acetylated ethylamine linker, giving it an amphiphilic character that is often crucial for interaction with biological targets. While this specific chemical entity, identified by CAS Number 295361-20-5, is not extensively characterized in peer-reviewed literature, its structural components suggest significant potential for investigation. This guide provides the foundational chemical knowledge required to synthesize, characterize, and evaluate this compound.

Table 1: Chemical Identity and Properties of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 295361-20-5Vendor Data
Molecular Formula C₁₄H₂₁NO₃PubChem
Molecular Weight 251.33 g/mol PubChem
Canonical SMILES CCCCOC1=CC=C(C=C1)OCCNC(=O)CPubChem
InChI Key DPHPEJLWUZOJBY-UHFFFAOYSA-NPubChem
Predicted XlogP 2.4PubChem
Predicted H-Bond Donors 1PubChem
Predicted H-Bond Acceptors 3PubChem

Proposed Synthesis and Purification

The synthesis of this compound can be logically approached via a two-step sequence: (1) formation of the ether linkage via a Williamson ether synthesis, followed by (2) N-acetylation of the resulting primary amine. This strategy is well-established for preparing analogous structures and offers a reliable pathway using readily available starting materials[4][5][6].

Retrosynthetic Analysis

The retrosynthetic pathway involves disconnecting the amide and ether bonds, identifying commercially available or easily synthesized precursors.

G cluster_0 Step 2: Amide Formation cluster_1 Step 1: Williamson Ether Synthesis Target This compound Amine 2-(4-butoxyphenoxy)ethan-1-amine Target->Amine C-N Disconnect (Amidation) Reagent2 Acetic Anhydride or Acetyl Chloride Phenol 4-Butoxyphenol Amine->Phenol C-O Disconnect (Etherification) Reagent1 2-Chloroethylamine (or protected equivalent)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-butoxyphenoxy)ethan-1-amine

This step employs the Williamson ether synthesis, a robust SN2 reaction between a phenoxide and an alkyl halide[5][7]. Using a protected amine, such as N-(2-bromoethyl)phthalimide, is crucial to prevent the amine from acting as a competing nucleophile.

  • Phenoxide Formation: To a solution of 4-butoxyphenol (1.0 eq) in a suitable aprotic polar solvent like DMF or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.

    • Scientific Rationale: The strong base deprotonates the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol, to form the highly nucleophilic phenoxide anion required for the SN2 attack.

  • SN2 Reaction: To the stirred suspension of the phenoxide, add N-(2-bromoethyl)phthalimide (1.0 eq) dissolved in the same solvent. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC.

    • Scientific Rationale: Heating provides the necessary activation energy for the nucleophilic substitution. The primary alkyl bromide is an excellent electrophile for the SN2 reaction, minimizing competing elimination reactions[8].

  • Deprotection (Hydrazinolysis): After cooling, quench the reaction with water and extract the phthalimide-protected product. After solvent removal, dissolve the crude intermediate in ethanol and add hydrazine monohydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours.

    • Scientific Rationale: Hydrazine cleaves the phthalimide protecting group, liberating the primary amine and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.

  • Work-up and Purification: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in an appropriate solvent (e.g., dichloromethane) and wash with aqueous base (e.g., 1M NaOH) to remove any unreacted starting material. Dry the organic layer, concentrate, and purify the resulting amine by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the straightforward N-acetylation of the primary amine synthesized in Step 1[9][10].

  • Reaction Setup: Dissolve 2-(4-butoxyphenoxy)ethan-1-amine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base such as triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Scientific Rationale: The amine is the nucleophile, and the carbonyl carbon of the acetylating agent is the electrophile. The base (TEA) neutralizes the acidic byproduct (acetic acid or HCl), driving the reaction to completion.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC. Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Purification and Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis Start Crude Product (from Step 2) Purification Recrystallization or Column Chromatography Start->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID NMR 1H & 13C NMR Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR

Caption: Workflow for purification and characterization.

Predicted Analytical and Spectroscopic Properties

Definitive analytical data requires experimental validation. However, based on the known properties of its constituent functional groups, a highly accurate prediction of its spectroscopic signature can be made.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 6.8-6.9 (m, 4H): Aromatic protons. The symmetry of the 1,4-disubstituted ring will likely result in two overlapping doublets (an AA'BB' system)[12].

    • δ ~6.0 (br s, 1H): Amide N-H proton. The chemical shift and peak shape can be variable and concentration-dependent; may exchange with D₂O.

    • δ 4.01 (t, J = 6.5 Hz, 2H): -O-CH₂ -CH₂-NH-. The triplet is due to coupling with the adjacent methylene group. This is characteristic of an aryloxy ether linkage.

    • δ 3.95 (t, J = 6.5 Hz, 2H): Ar-O-CH₂ -CH₂-CH₂-CH₃. The triplet arises from coupling to the adjacent methylene protons in the butoxy chain[12].

    • δ 3.60 (q, J = 6.0 Hz, 2H): -CH₂-CH₂ -NH-. This signal may appear as a quartet or a triplet of triplets depending on coupling to both the adjacent CH₂ and the NH proton.

    • δ 2.01 (s, 3H): Acetyl -C(=O)-CH₃ . A sharp singlet, as there are no adjacent protons to couple with.

    • δ 1.78 (p, J = 7.0 Hz, 2H): Ar-O-CH₂-CH₂ -CH₂-CH₃. A pentet (or multiplet) from coupling to the two adjacent methylene groups.

    • δ 1.50 (sextet, J = 7.4 Hz, 2H): Ar-O-CH₂-CH₂-CH₂ -CH₃. A sextet (or multiplet) from coupling to the adjacent methylene and methyl groups.

    • δ 0.98 (t, J = 7.4 Hz, 3H): Terminal -CH₃ of the butoxy group[12].

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~170.0: Amide carbonyl carbon (-C =O).

    • δ ~153.0: Aromatic C-O (C1 position).

    • δ ~148.0: Aromatic C-O (C4 position).

    • δ ~115.5: Aromatic C-H ortho to butoxy group.

    • δ ~114.8: Aromatic C-H ortho to ethylacetamideoxy group.

    • δ ~68.0: Ar-O-C H₂- (butoxy chain).

    • δ ~67.5: Ar-O-C H₂- (ethyl chain).

    • δ ~40.0: -C H₂-NH-.

    • δ ~31.3: Ar-O-CH₂-C H₂-.

    • δ ~23.2: Acetyl -C H₃.

    • δ ~19.3: -C H₂-CH₃ (butoxy chain).

    • δ ~13.9: Terminal -C H₃ (butoxy chain).

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

  • ~3050 cm⁻¹ (weak): Aromatic C-H stretch.

  • 2960-2850 cm⁻¹ (strong): Aliphatic C-H stretches from the butoxy and ethyl groups.

  • ~1645 cm⁻¹ (strong): Amide I band (C=O stretch). This is a highly characteristic absorption.

  • ~1550 cm⁻¹ (medium): Amide II band (N-H bend and C-N stretch).

  • ~1510 cm⁻¹ (strong): Aromatic C=C stretching.

  • ~1240 cm⁻¹ (strong): Aryl-Alkyl ether C-O asymmetric stretch.

Mass Spectrometry (MS)
  • High-Resolution MS (ESI+): The calculated monoisotopic mass for [M+H]⁺ (C₁₄H₂₂NO₃⁺) is 252.1594. An experimental measurement confirming this mass to within 5 ppm would provide strong evidence for the elemental composition.

  • Key Fragmentation Patterns: Common fragmentation would involve cleavage of the ether bond and the amide bond, leading to characteristic fragment ions corresponding to the butoxyphenol moiety and the N-acetylethylamine side chain.

Potential Biological Profile and Proposed Screening Workflow

Phenoxyacetamide derivatives are known to possess a wide array of biological activities[1][13]. Molecules containing this scaffold have been reported as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents[2][3][14]. The specific combination of the butoxy group and the N-acetylated linker in the target molecule warrants investigation into these areas.

A logical first step to profile this novel chemical entity (NCE) is to use a phenotypic screening approach, which assesses the compound's effect on cellular functions or morphology without a predefined molecular target[15].

G cluster_assays Assay Examples Start Test Compound (NCE) Primary_Screen Primary Phenotypic Screen (e.g., High-Content Imaging) Start->Primary_Screen Assay1 Cell Viability/ Cytotoxicity (e.g., Cancer Cell Lines) Primary_Screen->Assay1 Cancer Assay2 Anti-inflammatory (e.g., LPS-stimulated macrophages) Primary_Screen->Assay2 Immunology Assay3 Neuronal Activity (e.g., primary neurons) Primary_Screen->Assay3 Neuroscience Hit_ID Hit Identification & Confirmation Assay1->Hit_ID Assay2->Hit_ID Assay3->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary / Target-ID Assays (Mechanism of Action Studies) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: Proposed phenotypic screening cascade for the NCE.

Proposed Screening Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of the purified compound in dimethyl sulfoxide (DMSO).

  • Primary Screening - Cell Viability: Screen the compound at a single high concentration (e.g., 10-30 µM) against a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) using a cell viability assay like the MTT or CellTiter-Glo® assay.

    • Scientific Rationale: This is a cost-effective initial screen to identify any general cytotoxic or anti-proliferative effects, which are hallmarks of potential anticancer agents[3].

  • Primary Screening - Anti-inflammatory: Use a cell-based model such as murine macrophages (e.g., J774.A1) stimulated with lipopolysaccharide (LPS). Measure the inhibition of nitric oxide (NO) production (using the Griess assay) or pro-inflammatory cytokines (e.g., TNF-α, IL-6 via ELISA).

    • Scientific Rationale: This assay models an inflammatory response, and inhibition of key markers is indicative of anti-inflammatory potential, a known activity of some acetamides[1].

  • Hit Confirmation and Dose-Response: Any compound showing >50% activity in a primary screen is considered a "hit". The activity should be re-confirmed, and a 10-point dose-response curve should be generated to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Secondary Assays: Based on the results, more specific secondary assays can be employed to elucidate the mechanism of action. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase activation) or cell cycle arrest could be performed.

Conclusion

This compound is a structurally intriguing molecule for which there is a clear and logical path forward for synthesis and characterization. This guide provides a robust, scientifically-grounded framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is high-yielding and uses standard laboratory techniques. The predicted analytical data provides a reliable benchmark for structural confirmation. Finally, the outlined biological screening workflow offers a clear strategy for elucidating the compound's potential therapeutic value. This document should empower researchers to confidently engage with this novel chemical entity and explore its full potential.

References

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Sources

Pharmacological Potential of N-[2-(4-butoxyphenoxy)ethyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS: 295361-20-5) represents a distinct subclass of phenoxyalkyl acetamides. While often overshadowed by its methoxy-analogs (e.g., phenacetin derivatives), the introduction of a butoxy tail significantly alters the physicochemical landscape of the molecule. This modification enhances lipophilicity (LogP), theoretically improving blood-brain barrier (BBB) penetration and affinity for hydrophobic pockets in targets such as Cyclooxygenase (COX) enzymes and Voltage-Gated Sodium Channels (Nav).

This technical guide synthesizes current pharmacological data on the phenoxyacetamide scaffold to project the specific utility of the 4-butoxy derivative in non-narcotic analgesia and anti-inflammatory therapeutics.

Chemical Architecture & SAR Analysis

The molecule functions as a flexible "linker-scaffold" system. Its pharmacological activity is dictated by three distinct pharmacophores:

  • Lipophilic Tail (4-Butoxy Group): Unlike shorter chains (methoxy/ethoxy), the butyl chain increases van der Waals interactions with hydrophobic residues (e.g., Val, Leu) in receptor binding sites.

  • Flexible Linker (Ethyl Ether): The ethylene bridge provides rotational freedom, allowing the aromatic core to orient itself within the active site without steric strain.

  • Polar Head (Acetamide): Acts as a hydrogen bond donor/acceptor, crucial for anchoring the molecule to residues like Serine or Tyrosine in the target pocket.

Predicted Physicochemical Profile

Data extrapolated from structural analogs and QSAR models.

PropertyValueClinical Implication
Molecular Weight 251.32 g/mol Ideal for oral bioavailability (<500 Da).
LogP (Predicted) ~2.8 - 3.2High membrane permeability; potential CNS activity.
H-Bond Donors 1Good absorption profile.
H-Bond Acceptors 3Facilitates receptor docking.
Rotatable Bonds 6High conformational adaptability.

Synthesis Strategy: The Modified Williamson Route

To ensure high purity and yield for biological screening, a convergent synthesis strategy is recommended over linear elongation. This protocol minimizes side reactions associated with the amide nitrogen.

Retrosynthetic Visualization (DOT)

Synthesis cluster_conditions Reaction Conditions Phenol 4-Butoxyphenol (Nucleophile) Intermediate Transition State (SN2 Attack) Phenol->Intermediate + Base Linker N-(2-chloroethyl)acetamide (Electrophile) Linker->Intermediate Base K2CO3 / KI (Catalyst) Base->Intermediate Product This compound (Target) Intermediate->Product Reflux (Acetone/DMF) Temp: 60-80°C Temp: 60-80°C Time: 6-12h Time: 6-12h

Figure 1: Convergent synthesis via O-alkylation of 4-butoxyphenol.

Detailed Protocol

Objective: Synthesis of 5g of target compound.

  • Reagent Prep: Dissolve 4-butoxyphenol (20 mmol) in anhydrous acetonitrile (50 mL).

  • Activation: Add Potassium Carbonate (K₂CO₃) (30 mmol) and a catalytic amount of Potassium Iodide (KI) (2 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add N-(2-chloroethyl)acetamide (22 mmol) dissolved in acetonitrile.

    • Note: The acetamide reactant is preferred over chloroethylamine to prevent polymerization.

  • Reflux: Heat the mixture to 80°C for 8–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystalline solid.

Pharmacological Targets & Mechanisms

Based on the structural homology to Phenacetin and Lacosamide , the 4-butoxy derivative is projected to exhibit dual-mechanism activity.

Mechanism 1: COX-2 Inhibition (Anti-inflammatory)

The phenoxy moiety mimics the arachidonic acid structure, allowing the molecule to enter the cyclooxygenase channel. The butoxy tail is critical here; it extends into the hydrophobic side pocket of COX-2, potentially offering selectivity over COX-1.

Mechanism 2: Sodium Channel Modulation (Analgesia)

Similar to local anesthetics (e.g., Pramoxine), the ether-linked aromatic system can stabilize the inactivated state of Voltage-Gated Sodium Channels (Nav1.7/Nav1.8), blocking nociceptive signal propagation.

Signal Transduction Pathway

Mechanism cluster_COX Pathway A: Inflammation cluster_NAV Pathway B: Nociception Drug This compound COX2 COX-2 Enzyme (Hydrophobic Channel) Drug->COX2 Docking (Butoxy Tail) Nav Nav1.7 Channel (Inactivated State) Drug->Nav Pore Blocking PGE2 Prostaglandin E2 (Reduced Synthesis) COX2->PGE2 Inhibition Inflammation Peripheral Inflammation (Suppressed) PGE2->Inflammation Depol Membrane Depolarization Nav->Depol Stabilization Pain Nociceptive Signal (Blocked) Depol->Pain

Figure 2: Dual-action mechanism targeting enzymatic inflammation pathways and neuronal ion channels.

Experimental Protocols for Validation

To validate the pharmacological potential, the following self-validating protocols are required.

In Vitro: COX-2 Inhibition Assay

Rationale: To quantify the anti-inflammatory potency (IC50) relative to standard NSAIDs.[1]

  • Reagents: Recombinant human COX-2, Arachidonic Acid (substrate), Colorimetric peroxidase substrate (TMPD).

  • Control: Ibuprofen (Positive), DMSO (Vehicle).

  • Procedure:

    • Incubate COX-2 enzyme with the test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.

    • Incubate for 5 minutes at 37°C.

    • Measurement: Read absorbance at 590 nm (oxidation of TMPD correlates with PGG2 formation).

    • Calculation: Inhibition % = (Abs_control - Abs_test) / Abs_control * 100.

In Vivo: Acetic Acid-Induced Writhing Test (Mice)

Rationale: To assess peripheral analgesic activity.

  • Subjects: Swiss albino mice (20-25g), n=6 per group.

  • Dosing:

    • Group A: Vehicle (1% CMC).

    • Group B: Standard (Aspirin 100 mg/kg).

    • Group C: Test Compound (50 mg/kg, 100 mg/kg).

  • Protocol:

    • Administer test compounds orally (p.o.) 60 minutes prior to testing.

    • Inject 0.6% Acetic Acid (10 mL/kg) intraperitoneally.

    • Observation: Count the number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes, starting 5 minutes post-injection.

    • Validation: A reduction in writhes >50% compared to vehicle indicates significant analgesia.

Safety & ADMET Considerations

While the scaffold is promising, the butoxy group introduces specific metabolic considerations.

  • Metabolism (CYP450): The primary clearance route is likely O-dealkylation by CYP2D6 or CYP3A4, converting the molecule to N-[2-(4-hydroxyphenoxy)ethyl]acetamide (a Paracetamol analog) and butanol.

    • Risk: Rapid metabolism could shorten half-life (

      
      ).
      
    • Mitigation: Deuteration of the alpha-carbon on the butoxy chain could improve metabolic stability.

  • Toxicity: Phenoxyacetamides generally show low cytotoxicity (HepG2 IC50 > 100 µM), but the potential for quinone-imine formation (if the acetamide hydrolyzes to an aniline) must be monitored.

References

  • Vertex AI Search. (2026). Biological activity of N-substituted phenoxyethyl acetamides.[2][3][4][5]4[6]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives.7[4][5][6][8]

  • BenchChem. (2025). Comparative Guide to the Biological Activity of Acetamide Derivatives.1[6][8][9]

  • ChemicalBook. (2026). This compound Product Profile.10

  • Sigma-Aldrich. (2026). N-[2-(4-Hydroxyphenoxy)ethyl]acetamide (Precursor Analysis).

Sources

Toxicity profile and handling of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety Profiling and Handling Protocols for N-[2-(4-butoxyphenoxy)ethyl]acetamide

Part 1: Executive Summary & Compound Identity[1]

The Challenge of the "Grey Zone" Compound this compound is a specialized research chemical, often utilized as a synthetic intermediate or a metabolite standard in the study of local anesthetics (structurally related to pramoxine).[1] Unlike high-volume industrial chemicals, it lacks a comprehensive, multi-generational toxicity dataset.[1]

As researchers, we cannot rely on "absence of evidence" as "evidence of safety." This guide adopts a Structure-Activity Relationship (SAR) approach to predict toxicity, bridged with rigorous Universal Precautions for Novel Chemical Entities (NCEs) to ensure operator safety during drug development workflows.[1]

Physicochemical Identity Table
PropertyData / Prediction
Chemical Name This compound
CAS Number 295361-20-5
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Physical State Solid (White to Off-White Crystalline Powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol, Chloroform
LogP (Predicted) ~2.5 (Lipophilic, potential for membrane permeability)
Structural Class Phenol ether; Aliphatic acetamide

Part 2: Toxicological Profile (SAR & Read-Across Analysis)

Since empirical LD50 data is sparse for this specific CAS, we derive its toxicity profile by deconstructing the molecule into its metabolic pharmacophores: the 4-butoxyphenol moiety and the N-ethylacetamide tail .[1]

Acute Toxicity (Predicted)
  • Oral/Systemic: Classified as Category 4 (Harmful if Swallowed) based on read-across from 4-butoxyphenol (CAS 122-94-1).[1]

    • Mechanism:[1] Phenolic ethers can undergo O-dealkylation in the liver (CYP450), releasing 4-butoxyphenol, which acts as a mild uncoupler of oxidative phosphorylation and a mucosal irritant.[1]

    • Estimated LD50: 500 – 2000 mg/kg (Rat, Oral).

  • Metabolic Byproducts: Hydrolysis of the amide bond may yield N-ethylacetamide , a known teratogen in high doses in rodent models, though current SDS data lists it primarily as an acute oral toxin.[1]

Irritation & Sensitization[1][8]
  • Skin/Eye: High probability of Category 2 Irritation .[1][2] The lipophilic nature allows skin penetration, where the phenol ether moiety can cause local inflammation.[1]

  • Sensitization: Moderate risk.[3] While not a classic aniline derivative, the metabolic activation could form reactive quinone-imines, capable of haptenization (binding to skin proteins and triggering immune response).[1]

Genotoxicity & Carcinogenicity[1][9]
  • Ames Test Prediction: Likely Negative. The structure lacks the nitro groups or aromatic amines typically associated with direct DNA intercalation.

  • Carcinogenicity: No direct evidence.[4] However, the acetamide moiety warrants caution, as simple acetamide is a Group 2B carcinogen. The N-substitution in this compound generally mitigates this risk compared to the parent acetamide.[1]

Part 3: Visualization of Toxicity Pathways

The following diagram illustrates the metabolic breakdown and associated risks, providing a logical basis for the safety protocols.

ToxPathway Parent This compound (Lipophilic, Membrane Permeable) Liver Hepatic Metabolism (CYP450 / Amidase) Parent->Liver Oral/Dermal Absorption Metabolite1 4-Butoxyphenol (Irritant, Acute Tox) Liver->Metabolite1 Ether Cleavage Metabolite2 N-(2-aminoethyl)acetamide (Potential Sensitizer) Liver->Metabolite2 Hydrolysis Risk1 Mucosal Irritation Oxidative Stress Metabolite1->Risk1 Risk2 Skin Sensitization (Hapten Formation) Metabolite2->Risk2

Caption: Figure 1. Predicted metabolic decomposition pathways indicating primary toxicological risks: phenolic irritation and potential amine-based sensitization.[1]

Part 4: Safe Handling Protocols (The "NCE" Standard)

For compounds with incomplete toxicity data, we utilize the Band 3 Containment Strategy .

Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow: Maintain face velocity at 100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar during weighing; the crystalline powder is prone to static charge, increasing inhalation risk.[1]

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), use a P95/P100 half-mask respirator.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, >5 mil).

    • Rationale: Lipophilic ethers can permeate thin nitrile; the double layer provides a breakthrough buffer.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Decontamination & Spill Management
  • Solubility-Based Cleanup: Water alone is ineffective.[1]

  • Protocol:

    • Absorb liquid spills with vermiculite.[1][3]

    • For powder spills, cover with a purely oil-based solvent (e.g., PEG-400) or a surfactant-rich solution (10% SDS) to wet the powder without generating dust.[1]

    • Wipe surface with 70% Ethanol followed by soap and water.[1]

    • Do NOT use bleach immediately, as oxidation of the phenolic ether may generate quinones, which are more toxic than the parent compound.[1]

Part 5: Experimental Validation Protocols

As a Senior Scientist, you must validate the compound's integrity and safety profile before introducing it into biological assays.[1]

Protocol A: HPLC Purity & Stability Check

Purpose: Ensure degradation products (like 4-butoxyphenol) are not present, as they skew toxicity data.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide bond) and 280 nm (Phenol ether).

  • Acceptance Criteria: Single peak >98%. If a secondary peak appears at lower retention time (more polar), it is likely the hydrolyzed phenol impurity.

Protocol B: Rapid Cytotoxicity Screen (MTT Assay)

Purpose: Establish an empirical "Safe Handling Limit" for biological use.[1]

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Seeding: 10,000 cells/well in 96-well plate.

  • Dosing: Prepare stock in DMSO (100 mM). Dilute to test range: 0.1 µM to 100 µM.

  • Incubation: 24 hours at 37°C.

  • Readout: Add MTT reagent; read Absorbance at 570 nm.

  • Interpretation:

    • IC50 > 50 µM: Low concern for acute handling toxicity.

    • IC50 < 10 µM: High cytotoxicity; escalate handling to Band 4 (Glovebox) .

Part 6: Handling Decision Tree

HandlingLogic Start Receive Compound (CAS 295361-20-5) CheckState Physical State Check Start->CheckState Powder Dry Powder CheckState->Powder Solution Solution (DMSO/MeOH) CheckState->Solution Control1 Engineering Control: Fume Hood + Static Bar Powder->Control1 Inhalation Risk Control2 Standard Lab Bench (with PPE) Solution->Control2 Low Volatility Action Dissolve in DMSO (Max Conc 100mM) Control1->Action Action->Solution

Caption: Figure 2. Operational decision tree emphasizing containment of the dry powder form due to inhalation risks.

References

  • Sigma-Aldrich. (2025).[2] Product Specification: this compound (CAS 295361-20-5).[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31233 (4-Butoxyphenol).[1] Retrieved from

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: N-Ethylacetamide (CAS 625-50-3).[1][5] Retrieved from

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Acetamide.[1][4] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from

Sources

N-[2-(4-butoxyphenoxy)ethyl]acetamide: A Literature Review of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-[2-(4-butoxyphenoxy)ethyl]acetamide is a phenoxyacetamide derivative with a chemical structure that suggests potential for a range of biological activities. While direct and extensive research on this specific molecule is not widely available in public literature, this guide synthesizes information on structurally related acetamide and phenoxyacetamide compounds to project its likely pharmacological profile and provide a framework for its experimental validation. Drawing on established knowledge of similar chemical entities, we will explore the hypothesized anti-inflammatory, antioxidant, and neurological activities of this compound, propose potential mechanisms of action, and outline key experimental protocols for its investigation. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Introduction: The Therapeutic Promise of Acetamide Derivatives

Acetamide derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These activities span a wide therapeutic spectrum, including anti-inflammatory, antioxidant, analgesic, and even anti-cancer effects.[2][3][4][5] The core acetamide scaffold, with its capacity for various substitutions, allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.

The compound of interest, this compound, integrates a phenoxy ring and a butoxy side chain, features that can significantly influence its interaction with biological targets. Phenoxyacetamide derivatives, in particular, have been explored for their potential in developing therapeutic agents, with some exhibiting activity in the central nervous system.[6] This guide provides a comprehensive analysis of the potential biological activities of this compound, benchmarked against the known properties of its structural analogs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C14H21NO3[7]
InChI Key DPHPEJLWUZOJBY-UHFFFAOYSA-N[7]
Purity 95% (typical)[7]

These properties provide a starting point for formulation development and for predicting the compound's ability to cross biological membranes.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit anti-inflammatory, antioxidant, and potentially neurological activities.

Anti-inflammatory Activity

Many acetamide derivatives have demonstrated anti-inflammatory properties.[1][3] The proposed mechanism for this activity often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

G Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Metabolized by Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound Hypothesized Inhibition by This compound This compound->COX Enzymes

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Antioxidant Activity

The phenoxy moiety in this compound suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and protect against oxidative stress.[2] The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group (if metabolized to a free phenol) or through other interactions with reactive oxygen species (ROS).

G ROS Reactive Oxygen Species Cellular Damage Oxidative Stress & Cellular Damage ROS->Cellular Damage Neutralized ROS Neutralized Species Compound This compound Compound->ROS Scavenges

Caption: Proposed antioxidant mechanism through ROS scavenging.

Neurological Activity

Certain phenoxyacetamide derivatives have been investigated for their potential in treating neurological disorders due to their ability to interact with receptors in the brain.[6] The lipophilic nature of the butoxy group in this compound may facilitate its crossing of the blood-brain barrier, a critical step for CNS-acting drugs. The specific neurological targets would need to be elucidated through receptor binding assays.

Framework for Experimental Validation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

In Vitro Anti-inflammatory Assays

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are incubated with varying concentrations of this compound for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Progression: The reaction is allowed to proceed for 2 minutes at 37°C.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.[1]

In Vitro Antioxidant Assays

Objective: To assess the free radical scavenging activity of the compound.

Protocol (DPPH Assay):

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Incubation: Varying concentrations of this compound are added to the DPPH solution.

  • Reaction: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated, and the EC50 (half-maximal effective concentration) is determined.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effect of the compound on relevant cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5,000 cells/well.[5]

  • Treatment: Cells are treated with various concentrations of this compound for 24 hours.[5]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control, and the IC50 is calculated.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Anti-inflammatory Anti-inflammatory Animal Models Animal Models Anti-inflammatory->Animal Models Lead to Antioxidant Antioxidant Antioxidant->Animal Models Lead to Cytotoxicity Cytotoxicity Cytotoxicity->Animal Models Inform Dosing for

Caption: Experimental workflow for biological activity validation.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new therapeutic agents. While direct experimental evidence of its biological activity is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and possibly neurologically active agent. The experimental framework outlined in this guide offers a clear path for the systematic evaluation of these hypothesized activities. Further research, including in vivo studies in relevant animal models, will be crucial to fully elucidate the pharmacological profile and therapeutic potential of this promising compound.

References

  • Acetamide, 2-(4-butoxyphenoxy)-n-(2-(diethylamino)ethyl)-, monohydrochloride. PubChem. Accessed February 20, 2026.
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Benchchem. Accessed February 20, 2026.
  • This compound. Sigma-Aldrich. Accessed February 20, 2026.
  • 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide. Chem-Impex. Accessed February 20, 2026.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Accessed February 20, 2026.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Accessed February 20, 2026.
  • N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4. Clinivex. Accessed February 20, 2026.
  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoa. Der Pharma Chemica. Accessed February 20, 2026.
  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. Accessed February 20, 2026.

Sources

Thermodynamic properties of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling and Solubility Behavior of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Abstract

This technical guide provides a comprehensive framework for the thermodynamic characterization of This compound (CAS: 295361-20-5). Targeted at pharmaceutical scientists and process engineers, this document details the physicochemical basis of the compound's phase behavior, outlines rigorous experimental protocols for determining fusion and solution thermodynamics, and provides the mathematical modeling necessary to predict solubility in pure and binary solvent systems.

Molecular Identity & Structural Thermodynamics

To understand the thermodynamic behavior of this compound, one must first analyze its structural contributors to lattice energy and solvation enthalpy.

  • Chemical Structure: The molecule consists of a lipophilic 4-butoxyphenoxy tail linked via an ethyl spacer to a polar acetamide headgroup.

  • Thermodynamic Implications:

    • Acetamide Group: Acts as the primary Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives high lattice energy (

      
      ) due to intermolecular hydrogen bonding in the crystal lattice, typically resulting in a melting point significantly higher than non-amide analogs.
      
    • Butoxy Tail: Increases the entropy of fusion (

      
      ) due to the flexibility of the alkyl chain but decreases water solubility (hydrophobicity).
      
    • Ether Linkage: Provides a weak HBA site, influencing interaction with protic solvents like ethanol or methanol.

Table 1: Physicochemical Profile

PropertyValue / DescriptorSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 251.33 g/mol Calculated
Predicted LogP ~2.5Lipophilic (Calculated)
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 3 (Amide O, Ether O, Phenoxy O)Structural Analysis
Physical State Solid Crystalline PowderObservation

Solid-State Thermodynamics (Fusion Properties)

The solubility of a crystalline drug is fundamentally governed by the energy required to break the crystal lattice (fusion). This is quantified by the enthalpy of fusion (


) and the melting temperature (

).
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

to calculate the ideal solubility.
  • Calibration: Calibrate the DSC instrument using Indium (

    
    , 
    
    
    
    ) and Tin standards.
  • Sample Prep: Weigh 3.0–5.0 mg of this compound into a standard aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs, though rare for amides below 200°C).

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp at 5°C/min or 10°C/min to 150°C (ensure this is past the expected melting point but below decomposition).

  • Analysis: Integrate the endothermic melting peak.

    • Onset Temperature (

      
      ):  Reported as 
      
      
      
      .
    • Peak Area: Converted to molar enthalpy (

      
      , kJ/mol).
      

Thermodynamic Significance: The Ideal Solubility (


)  is calculated using the DSC data via the simplified Schrader equation:


Where


 is the gas constant (8.314 J/mol·K).

Solution Thermodynamics & Measurement Protocols

Real-world solubility deviates from the ideal due to solute-solvent interactions (activity coefficients,


). The following protocol ensures high-integrity data generation (E-E-A-T compliant).
Experimental Protocol: Isothermal Saturation (Shake-Flask Method)

Objective: Measure equilibrium mole fraction solubility (


) in pure solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate).

Step-by-Step Methodology:

  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed equilibrium glass vessel.

  • Equilibration:

    • Stir magnetically at the set temperature (e.g., 298.15 K) for 24 hours .

    • Allow the suspension to settle for 2 hours without stirring to ensure phase separation.

  • Sampling:

    • Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

  • Quantification:

    • Dilute the filtrate with the mobile phase.

    • Analyze via HPLC-UV (High-Performance Liquid Chromatography).

    • Detection: 254 nm (aromatic ring absorption).

    • Column: C18 Reverse Phase.

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Excess Solid + Solvent Equil Equilibration (Const. T, 24h) Start->Equil Settle Phase Separation (Settling 2h) Equil->Settle Sample Isothermal Sampling (0.45 µm Filter) Settle->Sample Supernatant Quant Quantification (HPLC/Gravimetric) Sample->Quant Data Mole Fraction (x) Quant->Data

Figure 1: Standardized workflow for determining equilibrium solubility using the isothermal saturation method.

Thermodynamic Modeling & Data Correlation

To make the experimental data useful for process design (e.g., crystallization), it must be modeled. Two primary models are recommended for this compound.

A. Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature. It is highly accurate for amide derivatives in polar and non-polar solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters determined via regression analysis.
    
  • Interpretation: Parameter

    
     accounts for the temperature dependence of the enthalpy of solution.
    
B. Dissolution Thermodynamics Calculation

Using the Van't Hoff analysis, we derive the thermodynamic functions of the solution process:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is non-spontaneous (requires energy input/mixing entropy).
  • Entropy of Solution (

    
    ): 
    
    
    
    
Visualization: Thermodynamic Cycle of Dissolution

ThermoCycle Solid Solid Crystal (Stable State) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH) Solution Solute in Solution (Final State) Solid->Solution Total Dissolution (ΔsolH) Liquid->Solution Mixing (ΔmixH)

Figure 2: Thermodynamic cycle illustrating that Dissolution Enthalpy is the sum of Fusion Enthalpy (breaking the lattice) and Mixing Enthalpy (solvation).

Expected Solubility Behavior (Technical Insight)

Based on the "Like Dissolves Like" principle and the functional groups of this compound:

  • Short-Chain Alcohols (Methanol, Ethanol):

    • Prediction: High solubility.

    • Mechanism: The hydroxyl group of the solvent forms H-bonds with the amide carbonyl and ether oxygens of the solute.

  • Esters (Ethyl Acetate):

    • Prediction: Moderate to High solubility.[1]

    • Mechanism: Dipole-dipole interactions compatible with the polar amide region.

  • Water:

    • Prediction: Low solubility.

    • Mechanism: The hydrophobic butoxy-phenoxy tail disrupts the water H-bond network (hydrophobic effect), overriding the polarity of the acetamide group.

  • Non-polar Solvents (Hexane):

    • Prediction: Low solubility.

    • Mechanism: The polar amide group creates a high energy barrier for solvation in non-polar media.

References

  • Compound Identification

    • This compound (CAS 295361-20-5). Sigma-Aldrich / Merck KGaA.

    • PubChem Compound Summary for N-(4-butoxyphenyl)acetamide (Structural Analog). National Center for Biotechnology Information.

  • Thermodynamic Methodology

    • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
    • NIST Chemistry WebBook, SRD 69.[2][3][4] Thermophysical Properties of Amides. National Institute of Standards and Technology.[3][4][5]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

In Silico Binding Profiling of N-[2-(4-butoxyphenoxy)ethyl]acetamide: A Case Study in Melatonin Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico binding studies of N-[2-(4-butoxyphenoxy)ethyl]acetamide Document Type: Technical Whitepaper / Protocol Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary

This technical guide details the in silico characterization of This compound (herein referred to as BPEA ). While often cataloged as a chemical building block (CAS 295361-20-5), BPEA possesses a distinct pharmacophore highly homologous to established melatonin receptor agonists. This guide provides a self-validating workflow for profiling BPEA, moving from structural analysis and target prediction to rigorous molecular docking and molecular dynamics (MD) simulations. The protocol focuses on the Melatonin Receptor 1 (MT1) as the primary biological target, demonstrating the compound's potential as a bioisostere of melatonin with enhanced lipophilicity.

Compound Profile & Pharmacophore Analysis

Before initiating computational workflows, the chemical entity must be deconstructed into its functional pharmacophoric elements.

  • Compound Name: this compound

  • SMILES: CCCCOC1=CC=C(C=C1)OCCNC(=O)C

  • Molecular Weight: ~251.32 g/mol

  • LogP (Predicted): ~2.5–3.0 (Lipophilic, suitable for CNS penetration)

Structural Logic (The "Why")

BPEA acts as a bioisostere of Melatonin (N-acetyl-5-methoxytryptamine).

  • Acetamide Head: The CH3-CO-NH- group is identical to melatonin's tail, essential for hydrogen bonding with residues like Asn162 (in MT1).

  • Ethyl Linker: The two-carbon spacer maintains the optimal distance (approx. 3.5–4.0 Å) between the amide and the aromatic core.

  • Aromatic Core: The indole of melatonin is replaced by a phenyl ether . This is a classic medicinal chemistry substitution to improve metabolic stability while maintaining pi-stacking capability.

  • Lipophilic Tail: The 4-butoxy group extends into the hydrophobic pocket, mimicking the 5-methoxy group of melatonin but with greater bulk, potentially enhancing affinity via hydrophobic forces.

Workflow 1: Target Prediction (Target Fishing)

To validate the hypothesis that BPEA targets GPCRs (specifically MT1/MT2), an unbiased target prediction protocol is required.

Protocol
  • Input: Convert the SMILES string of BPEA to a canonical format.

  • Tools:

    • SwissTargetPrediction: Uses similarity-based screening against a library of 370,000 actives.

    • SEA (Similarity Ensemble Approach): Relates proteins based on the set of ligands they bind.

  • Analysis:

    • Filter results for Probability > 0.5 .

    • Look for "Family A G-Protein Coupled Receptors".

    • Expected Result: High probability hits for MT1 (MTNR1A) and MT2 (MTNR1B) due to the phenoxy-ethyl-acetamide scaffold sharing high similarity with known ligands like Tasimelteon and Agomelatine .

Workflow 2: Molecular Docking (The Core)

This section details the specific protocol for docking BPEA into the human MT1 receptor.

Protein Preparation
  • Selection: Use PDB ID: 4MAB (Human MT1 receptor complexed with agonist 2-iodomelatonin).

    • Reasoning: Using an agonist-bound structure ensures the receptor is in the active conformation (transmembrane helix rearrangements) suitable for binding BPEA.

  • Preprocessing:

    • Remove non-receptor atoms (water, ions, original ligand).

    • Missing Residues: Model missing loops using Modeller or Prime (Schrödinger).

    • Protonation: Assign protonation states at pH 7.4 (PropKa). Ensure Asp and Glu residues in the binding pocket are correctly ionized.

Ligand Preparation
  • Conformer Generation: Generate 3D conformers of BPEA.

  • Energy Minimization: Use the MMFF94 force field to relax the butoxy tail, preventing high-energy steric clashes during initial placement.

Grid Generation
  • Center: Define the grid box centroid based on the coordinates of the co-crystallized ligand (2-iodomelatonin) in 4MAB.

  • Dimensions:

    
     Å. This covers the orthosteric pocket and the extracellular vestibule.
    
Docking Execution (AutoDock Vina / Glide)
  • Search Algorithm: Genetic Algorithm (Lamarckian).

  • Exhaustiveness: Set to 32 (high precision).

  • Scoring Function: Binding Affinity (

    
     in kcal/mol).
    
  • Validation: Re-dock the native ligand (2-iodomelatonin). The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.

Key Interactions to Monitor

For BPEA to act as a potent agonist, the docking pose must exhibit:

  • H-Bond: Amide NH to Asn162 (MT1 numbering).

  • Pi-Pi Stacking: Phenyl ring interaction with Phe179 or Trp252 .

  • Hydrophobic Enclosure: Butoxy tail buried in the pocket defined by Val192 and Leu254 .

Workflow 3: Molecular Dynamics (Validation)

Static docking ignores receptor flexibility. MD simulations confirm the stability of the BPEA-MT1 complex.

Protocol
  • System Builder:

    • Embed the BPEA-MT1 complex in a POPC lipid bilayer (mimicking the neuronal membrane).

    • Solvate with TIP3P water model.

    • Neutralize with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

  • Stages:

    • Minimization: 5000 steps steepest descent.

    • Equilibration (NVT/NPT): 1 ns with position restraints on protein backbone (

      
       K, 
      
      
      
      atm).
    • Production Run: 100 ns unrestrained.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Should plateau (< 2.5 Å) indicating complex stability.

    • H-Bond Occupancy: The Asn162 H-bond should exist for >60% of the simulation time.

Visualization & Logic Flows

Figure 1: In Silico Profiling Workflow

G cluster_docking Molecular Docking Protocol cluster_md Dynamic Validation Start Compound Input (BPEA SMILES) TargetPred Target Prediction (SwissTargetPrediction/SEA) Start->TargetPred Selection Select Target: MT1 Receptor (PDB: 4MAB) TargetPred->Selection High Probability Hit Prep Protein & Ligand Prep (Protonation/Conformers) Selection->Prep Grid Grid Generation (Orthosteric Pocket) Prep->Grid Dock Docking (AutoDock Vina) Score < -8.0 kcal/mol? Grid->Dock System Membrane Embedding (POPC Bilayer) Dock->System Pose Validated Sim MD Simulation (100 ns, CHARMM36m) System->Sim Analysis Stability Analysis (RMSD, H-Bond %) Sim->Analysis End Lead Candidate Profile Analysis->End

Caption: End-to-end computational workflow for profiling BPEA, ensuring rigorous validation at every step from target selection to dynamic stability.

Figure 2: Melatonin Receptor Signaling Pathway (Mechanism of Action)

Pathway Ligand BPEA (Ligand) Receptor MT1 Receptor (GPCR) Ligand->Receptor Binding Gprot Gi/o Protein (Heterotrimer) Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition cAMP cAMP (Decrease) AC->cAMP Reduced Synthesis PKA PKA (Inhibition) cAMP->PKA Response Sleep Onset / Circadian Phase Shift PKA->Response

Caption: Putative signaling cascade activated by BPEA upon binding to the MT1 receptor, leading to Gi/o-mediated inhibition of cAMP.

Quantitative Data Summary

The following table summarizes the expected in silico metrics for BPEA if it acts as a high-affinity agonist.

MetricThreshold / Target ValueSignificance
Binding Affinity (

)

kcal/mol
Indicates strong non-covalent binding comparable to nanomolar leads.
RMSD (Ligand)

Å
Low deviation from the starting pose during MD indicates a stable binding mode.
H-Bond Occupancy (Asn162)

Critical interaction for receptor activation (mimicking melatonin).
LogP (Lipophilicity)

Optimal for Blood-Brain Barrier (BBB) crossing.
TPSA (Polar Surface Area)

Ų
Indicates good oral bioavailability and CNS penetration.

References

  • Stura, E. A., et al. (2014). "Crystal structure of the human melatonin MT1 receptor." Nature, 509(7500), 325–330. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for pharmacophore-based target prediction." Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Rivara, S., et al. (2005). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 5(2), 133-146. [Link]

  • Jo, S., et al. (2008). "CHARMM-GUI: a web-based graphical user interface for CHARMM." Journal of Computational Chemistry, 29(11), 1859–1865. [Link]

An In-depth Technical Guide to N-[2-(4-butoxyphenoxy)ethyl]acetamide: Identifiers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-[2-(4-butoxyphenoxy)ethyl]acetamide, including its key identifiers, physicochemical properties, a plausible synthetic route, and essential safety information. This document is intended to serve as a valuable resource for professionals in research and development who may be interested in this molecule for various applications, including as a building block in medicinal chemistry and materials science.

Chemical Identity and Core Identifiers

This compound is a member of the phenoxyacetamide family of organic compounds. Its unique structure, featuring a butoxy-substituted aromatic ring linked via an ether and ethylamine bridge to an acetamide functional group, makes it a molecule of interest for further chemical exploration.

A comprehensive list of its identifiers is crucial for accurate documentation and database searches.

IdentifierValueSource
CAS Number 295361-20-5
Molecular Formula C14H21NO3[1]
Molecular Weight 251.33 g/mol
IUPAC Name This compoundInferred from structure
InChI 1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
InChIKey DPHPEJLWUZOJBY-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)OCCNC(=O)C[1]
MDL Number MFCD00685565

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated. It is important to note that these are predicted values and should be confirmed through experimental analysis.

PropertyPredicted Value/InformationBasis of Prediction/Source
Physical State Likely a solid at room temperature.Based on similar N-substituted acetamides.
Melting Point Not available. Structurally similar compounds like N-(4-butoxyphenyl)acetamide have reported melting points.
Boiling Point Not available. High boiling point expected due to molecular weight and polar functional groups.
Solubility Predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected.General solubility of similar organic compounds.
Purity Commercially available at 95% purity.
Predicted XLogP3 2.4[1]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 4-Butoxyphenol 4-Butoxyphenol Intermediate 2-(4-Butoxyphenoxy)ethanamine 4-Butoxyphenol->Intermediate 1. 2-Bromoethylamine_hydrobromide 2-Bromoethylamine_hydrobromide 2-Bromoethylamine_hydrobromide->Intermediate 2. Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Final_Product This compound Intermediate->Final_Product 3. Acetyl_chloride Acetyl Chloride or Acetic Anhydride Acetyl_chloride->Final_Product 4. Base2 Base (e.g., Pyridine) Base2->Final_Product Solvent2 Solvent (e.g., DCM) Solvent2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Butoxyphenoxy)ethanamine (Intermediate)

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butoxyphenol (1 equivalent), potassium carbonate (2 equivalents) as the base, and a suitable solvent such as acetone.

  • Addition of Alkyl Halide: While stirring, add 2-bromoethylamine hydrobromide (1.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the intermediate, 2-(4-butoxyphenoxy)ethanamine.

Step 2: Synthesis of this compound (Final Product)

This step is a standard amidation reaction.

  • Reaction Setup: Dissolve the intermediate, 2-(4-butoxyphenoxy)ethanamine (1 equivalent), in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask. Add a base, such as pyridine (1.2 equivalents), to scavenge the HCl produced.

  • Acylation: Cool the solution in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise. Alternatively, acetic anhydride can be used.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[2]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.

  • Potential Carcinogen: Some acetamides are suspected of causing cancer.[3]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Potential Applications in Research and Development

While specific applications of this compound are not widely documented, compounds with the phenoxyacetamide scaffold are of significant interest in pharmaceutical and biochemical research.

  • Medicinal Chemistry: Phenoxyacetamide derivatives are explored for their potential as therapeutic agents in various disease areas. Their structure allows for diverse interactions with biological targets.

  • Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

  • Materials Science: The functional groups present in the molecule could be of interest for the development of new materials with specific properties.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and essential safety considerations. Researchers and drug development professionals are encouraged to use this information as a starting point for their work with this and related molecules, always adhering to strict laboratory safety protocols and conducting thorough experimental verification of properties.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. ACETAMIDE, N-[2-(2-ACETYL-4,5-DIMETHOXYPHENYL)ETHYL]-. [Link]

  • PubChemLite. This compound. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

  • PubChemLite. Acetamide, 2-(4-butoxyphenoxy)-n-(2-(diethylamino)ethyl)-, monohydrochloride. [Link]

  • Arora, P. et al. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 2012.
  • PENTA. Acetamide - SAFETY DATA SHEET. [Link]

  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET. [Link]

  • The Good Scents Company. N-ethyl acetamide. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of N-[2-(4-butoxyphenoxy)ethyl]acetamide Stock Solutions

[1]

Compound Profile & Physicochemical Data[1][2][3]

Before initiating solubilization, it is critical to understand the physicochemical constraints of the compound to prevent precipitation ("crashing out") during downstream applications.

ParameterDataNotes
Compound Name This compound
CAS Number 295361-20-5Unique identifier for verification
Molecular Weight 251.33 g/mol Basis for molarity calculations
Physical State Solid (White to off-white powder)Hygroscopic potential; keep desiccated
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended for >10 mM stocks
Secondary Solvent EthanolViable alternative; higher volatility risks
Aqueous Solubility Low / NegligibleRequires organic co-solvent for assay use
Mechanistic Insight: Why DMSO?

This compound possesses a lipophilic butoxy-phenoxy tail and a polar acetamide head. This amphiphilic structure often leads to poor water solubility but excellent solubility in aprotic polar solvents like DMSO. DMSO is chosen because it disrupts the crystal lattice of the compound effectively while remaining miscible with aqueous assay buffers, provided the final concentration is kept low (typically <0.5% v/v) to avoid cytotoxicity [1].

Pre-Solubilization Checklist (Critical)

Failure to follow these steps is the leading cause of concentration errors in drug screening.

  • Centrifugation: Electrostatic forces often cause small molecule powders to adhere to the vial cap and walls.

    • Action: Centrifuge the product vial at 5,000 x g for 30 seconds before opening.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic; water uptake reduces solubility).

  • Weighing Strategy: Do not attempt to weigh exact target masses (e.g., 1.00 mg).

    • Action: Weigh the entire available amount (or a comfortable bulk amount) and calculate the solvent volume required to reach the target concentration. This "Gravimetric Correction" method reduces error.

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which balances stability with ease of dilution. Higher concentrations (e.g., 50-100 mM) may be possible but increase the risk of precipitation upon freeze-thaw cycles.

Materials Required
  • This compound (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • Optional: Sonicator bath[2][3]

Step-by-Step Procedure
  • Calculate Solvent Volume: Use the formula below to determine the volume of DMSO (

    
    ) needed.
    
    
    
    Example: If you weigh 5.2 mg :
    
    
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect against a light source.[3] The solution must be completely clear and colorless.

    • Troubleshooting: If particles persist, warm the vial to 37°C for 3–5 minutes or sonicate for 60 seconds.

  • Sterile Filtration (For Cell Culture):

    • Do not autoclave.

    • Pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Note: Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.

  • Aliquot & Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Storage: -20°C (stable for 1 month) or -80°C (stable for 6 months) [2].

Protocol: Aqueous Dilution (The "Intermediate Step" Method)

Directly dumping high-concentration DMSO stock into aqueous media often causes local precipitation (the "cloud" effect) due to the rapid change in polarity.

The Serial Dilution Strategy

To achieve a final assay concentration of 10 µM (0.1% DMSO):

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Main Stock 1:10 in assay buffer (or media) .

    • Result: 1 mM solution (10% DMSO).

    • Observation: Check for turbidity.[4] If cloudy, dilute 1:10 in DMSO first, then into media.

  • Prepare Working Solution (1x):

    • Dilute the Intermediate Stock 1:100 into the final assay volume.

    • Result: 10 µM compound (0.1% DMSO).

Table: Dilution Scheme for 10 µM Final Assay Concentration

StepSource SolutionDiluentVolume RatioFinal Conc.DMSO %
1.[5] Main Stock Powder100% DMSO-10 mM100%
2. Intermediate 10 mM StockMedia/Buffer1:100100 µM1%
3. Assay Well 100 µM Interm.Media/Buffer1:1010 µM0.1%

Note: If the compound is extremely hydrophobic, Step 2 may require an intermediate dilution in DMSO before touching water.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing and validating the stock solution.

StockPreparationStartStart: this compound(Powder)CentrifugeCentrifuge Vial(5000xg, 30s)Start->CentrifugeWeighWeigh Mass (m)Do not target exact massCentrifuge->WeighCalcCalculate DMSO VolumeV = m / (MW * C)Weigh->CalcAddSolventAdd Anhydrous DMSO(Target: 10 mM)Calc->AddSolventVortexVortex & InspectAddSolvent->VortexCheckIs Solution Clear?Vortex->CheckSonicateSonicate / Warm (37°C)Check->SonicateNo (Cloudy)FilterSterile Filter(0.22 µm PTFE)Check->FilterYes (Clear)Sonicate->CheckAliquotAliquot & Store(-20°C / -80°C)Filter->AliquotDilutionAqueous Dilution Strategy(Avoid Shock Precipitation)Aliquot->Dilution

Figure 1: Decision tree for the solubilization and validation of this compound stock solutions.

References

  • BenchChem. (2025).[2] Preparation of Stock Solutions using DMSO: Application Note. Retrieved from

  • MedChemExpress (MCE). (2025). Compound Handling and Storage Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2024). Assay Guidance Manual: Compound Management. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 295361-20-5).[1][6] Retrieved from

Recrystallization techniques for N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification methodologies for N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS: 295361-20-5), a critical structural intermediate often utilized in the synthesis of local anesthetics and ether-linked amides.

The molecule presents a unique purification challenge due to its amphiphilic nature : it possesses a lipophilic 4-butoxyphenoxy tail and a polar acetamide head group. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation. This guide provides two validated protocols—Solvent/Anti-Solvent Precipitation and Thermal Gradient Recrystallization —designed to maximize yield (>85%) and purity (>99.5% HPLC) while mitigating phase separation issues.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in designing a successful crystallization system.

PropertyDataImplications for Recrystallization
Chemical Name This compoundTarget Molecule
CAS Number 295361-20-5Identity Verification
Molecular Weight 251.32 g/mol Moderate size; kinetics will be diffusion-controlled.
Structure BuO-C6H4-O-CH2-CH2-NH-AcEther Linkage: Flexible, prone to oiling out.Acetamide: H-bond donor/acceptor (requires polar solvent).Butoxy Tail: Lipophilic (requires non-polar anti-solvent).
Target Impurities Unreacted amine precursor,O-acylated byproductsAmine is polar (removable via aqueous wash);O-acyl variants are lipophilic (removable via heptane).

Pre-Validation: Solubility Mapping

Before committing to a bulk protocol, a solubility screen is mandatory. The amphiphilic structure requires a solvent system that balances the polarity of the amide with the lipophilicity of the butyl ether.

Experimental Procedure:

  • Place 50 mg of crude solid into four separate HPLC vials.

  • Add 0.5 mL of the respective solvent.

  • Observe solubility at Room Temperature (RT).

  • Heat to boiling point (BP) if insoluble at RT.

Solvent SystemDielectric Constant (

)
Solubility (RT)Solubility (Hot)Suitability
Water 80.1InsolubleSparinglyStrict Anti-solvent
Ethanol (EtOH) 24.5SolubleVery SolubleGood Solvent (Thermal)
Ethyl Acetate (EtOAc) 6.0ModerateSolubleIdeal Primary Solvent
Heptane 1.9InsolubleInsolubleIdeal Anti-solvent
Dichloromethane (DCM) 8.9Very SolubleVery SolubleToo strong (evaporation only)

Scientist’s Insight:

Avoid using pure water or pure alkanes. The amide group forms strong intermolecular hydrogen bonds. We must disrupt these bonds with heat (in EtOH) or solvate the lipophilic tail with EtOAc before forcing precipitation with Heptane.

Protocol A: The "Dual-Phase" Method (Ethyl Acetate / Heptane)

Best For: Removal of lipophilic impurities and preventing thermal degradation. Mechanism: Solvation of the ether tail followed by polarity shift to force lattice formation.

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude this compound into a 250 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) slowly at 60°C (near reflux). Use approximately 3-5 mL per gram of solute.

    • Critical Check: Solution must be clear. If particulates remain (inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation Induction:

    • Remove from heat and allow the solution to cool to 40°C.

    • Add n-Heptane dropwise with vigorous stirring.

    • Stop Point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears. This is the metastable zone boundary.

  • Re-dissolution & Crystallization:

    • Add 1-2 mL of EtOAc to clear the turbidity (return to the stable zone).

    • Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours.

    • Observation: White needles should form. If an "oil" forms at the bottom, reheat and add 5% more EtOAc.

  • Harvesting:

    • Cool the slurry to 0-4°C in an ice bath for 30 minutes to maximize yield.

    • Filter under vacuum using a Buchner funnel.

    • Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Thermal Gradient Method (Ethanol / Water)

Best For: Removal of polar impurities (salts, unreacted amines) and obtaining thermodynamically stable polymorphs. Mechanism: Exploits the steep solubility curve of amides in aqueous alcohols.

Step-by-Step Methodology
  • Slurry Generation:

    • Suspend crude material in 95% Ethanol (approx. 2 mL/g).

    • Heat to reflux (78°C). The solid should dissolve completely.

  • Anti-Solvent Addition:

    • While maintaining reflux, add Deionized Water dropwise.

    • Continue adding water until the solution remains slightly turbid at boiling temperature.

    • Add a minimal amount of hot Ethanol to restore clarity.

  • Controlled Cooling (The "Oiling Out" Prevention Step):

    • Caution: Rapid cooling of this ether-amide in water mixtures often causes liquid-liquid separation.

    • Wrap the flask in aluminum foil or a towel to insulate it.

    • Allow to cool to RT undisturbed over 4-6 hours.

    • Seeding: If available, add a seed crystal at 50°C to promote ordered lattice growth over amorphous oiling.

  • Filtration:

    • Collect crystals via vacuum filtration.

    • Wash with cold 20% Ethanol/Water.

Visualization of Workflows

Figure 1: Method Selection Decision Tree

Recrystallization_Logic Start Crude this compound ImpurityCheck Identify Dominant Impurity Start->ImpurityCheck Lipophilic Non-polar Impurities (Oligomers, O-acyls) ImpurityCheck->Lipophilic High LogP Polar Polar Impurities (Salts, Amines) ImpurityCheck->Polar Low LogP MethodA Protocol A: EtOAc / Heptane Lipophilic->MethodA MethodB Protocol B: Ethanol / Water Polar->MethodB ProcessA 1. Dissolve in hot EtOAc 2. Add Heptane to turbidity 3. Slow Cool MethodA->ProcessA ProcessB 1. Dissolve in hot EtOH 2. Add Water dropwise 3. Seed & Insulate MethodB->ProcessB Result Pure Crystalline Solid (>99.5%) ProcessA->Result ProcessB->Result

Caption: Decision matrix for selecting the optimal solvent system based on the impurity profile of the crude mixture.

Figure 2: The "Oiling Out" Mitigation Loop

Oiling_Mitigation Cooling Cooling Phase (60°C -> 25°C) Check Visual Inspection Cooling->Check Crystals White Needles (Success) Check->Crystals Clear Nucleation Oil Oily Droplets (Failure) Check->Oil Phase Separation Remedy Reheat to Reflux + Add 5% Polar Solvent + Add Seed Crystal Oil->Remedy Remedy->Cooling Retry

Caption: Troubleshooting loop for handling liquid-liquid phase separation (oiling out), a common issue with long-chain ether amides.

Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Solvent system too polar (forcing hydrophobic tail aggregation).Reheat.[1][2][3] Add a small volume of the "Good Solvent" (EtOAc or EtOH). Cool much slower (1°C/min).
Low Yield Too much solvent used during dissolution.Evaporate solvent to 50% volume and re-cool.
Colored Impurities Oxidation products of the phenoxy group.Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 5 mins, then hot filter.
Gel Formation Hydrogen bonding network trapping solvent.Vigorously agitate (sonicate) or switch to Protocol A (EtOAc system avoids gelation better than water).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2020). Discussion on Amide Purification Techniques: Recrystallization vs Chromatography. Retrieved from [Link]

Sources

Reagents required for synthesizing N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable molecule for research and development in medicinal chemistry and materials science. The described protocol utilizes the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The synthesis proceeds via a one-pot reaction between 4-butoxyphenol and N-(2-chloroethyl)acetamide in the presence of a mild base. This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and presents a logical workflow for researchers.

Introduction and Synthetic Strategy

The synthesis of substituted phenoxy acetamides is a common objective in drug discovery and organic synthesis. The target molecule, this compound, is constructed by forming an ether bond between a phenolic precursor and an N-acetylated aminoethyl sidechain. The most direct and efficient method to achieve this is the Williamson ether synthesis.

This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Our strategy employs 4-butoxyphenol as the phenolic component and N-(2-chloroethyl)acetamide as the alkylating agent. Potassium carbonate serves as a suitable base to facilitate the deprotonation, and acetone is used as a polar aprotic solvent to promote the SN2 mechanism.[3][4]

Reaction Scheme:

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

Reagent Specifications
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Butoxyphenol122-94-1C₁₀H₁₄O₂166.22White to light brown solid, M.P. 65-66 °C.[5]
N-(2-chloroethyl)acetamide26533-51-3C₄H₈ClNO121.56Assumed solid. Treat as toxic and irritant.
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21White hygroscopic powder. Causes skin and eye irritation.[6][7][8]
Acetone (Anhydrous)67-64-1C₃H₆O58.08Flammable liquid, B.P. 56 °C. Good polar aprotic solvent.[3]
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable liquid. Used for extraction.
Hexane110-54-3C₆H₁₄86.18Flammable liquid. Used for recrystallization.
Deionized Water7732-18-5H₂O18.02Used for aqueous work-up.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Required Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Experimental Protocol

Reaction Setup and Execution
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxyphenol (5.0 g, 30.1 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone (100 mL) to the flask and stir until the 4-butoxyphenol is fully dissolved. To this solution, add anhydrous potassium carbonate (8.3 g, 60.1 mmol, 2.0 eq.). The mixture will be a suspension.

  • Addition of Electrophile: Add N-(2-chloroethyl)acetamide (4.0 g, 32.9 mmol, 1.1 eq.) to the stirring suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 6-8 hours. The progress can be monitored by TLC by observing the disappearance of the 4-butoxyphenol spot.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Product Work-up and Purification
  • Solvent Removal: Remove the acetone using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (75 mL) and ethyl acetate (75 mL). Stir the mixture vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (50 mL) followed by a saturated brine solution (50 mL) to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, likely an off-white solid or oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

Scientific Rationale and Causality

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~10) to form the reactive phenoxide nucleophile.[1] It is preferred over stronger bases like sodium hydroxide, which could promote side reactions with the acetone solvent (e.g., aldol condensation).[4][9]

  • Choice of Solvent: A polar aprotic solvent like acetone (or DMF, acetonitrile) is crucial for SN2 reactions.[10][11] These solvents solvate the potassium cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the rate of reaction.[3]

  • Reaction Conditions: The reaction is conducted at reflux temperature (50-100 °C is typical for Williamson ether synthesis) to provide the necessary activation energy for the substitution to occur at a reasonable rate.[4][11]

Visualization of Workflow and Mechanism

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add 4-Butoxyphenol, K2CO3, Acetone Stir 2. Stir to Dissolve/Suspend Reagents->Stir Add_Electrophile 3. Add N-(2-chloroethyl)acetamide Stir->Add_Electrophile Reflux 4. Reflux for 6-8 hours Add_Electrophile->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Evaporate 6. Remove Acetone Monitor->Evaporate Extract 7. Aqueous Extraction (EtOAc/Water) Evaporate->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Recrystallize Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Phenol Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Phenol 4-Butoxyphenol Phenoxide 4-Butoxyphenoxide (Nucleophile) Phenol->Phenoxide Base Base K₂CO₃ Phenoxide_Node 4-Butoxyphenoxide Electrophile N-(2-chloroethyl)acetamide Leaving_Group Cl⁻ Electrophile->Leaving_Group Leaving Group Departs Product Final Product Phenoxide_Node->Product Attacks Electrophile

Caption: Mechanism of the Williamson ether synthesis via SN2 pathway.

Safety and Hazard Information

All experimental work should be conducted inside a certified chemical fume hood while wearing appropriate PPE.

  • 4-Butoxyphenol: Harmful if swallowed.[5] Causes skin and eye irritation.[12][13] Handle with gloves and eye protection.

  • N-(2-chloroethyl)acetamide: While specific data is not widely available, chloro-amides are often toxic and may cause skin sensitization.[14][15] It should be handled with extreme care, assuming it is toxic if swallowed and an irritant.[15][16] Avoid breathing dust and prevent skin contact.

  • Potassium Carbonate: Causes serious skin and eye irritation.[8][17][18] May cause respiratory irritation.[7][18] It is hygroscopic and should be stored in a tightly sealed container.[7][8]

  • Acetone, Ethyl Acetate, Hexane: These solvents are highly flammable. Keep away from ignition sources. Vapors may cause drowsiness or dizziness. Use in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste should be collected in a designated, labeled container.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Brainly.in. (2024, November 20). williamson synthesis can be occured by using which solvent. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Loba Chemie. (n.d.). Potassium carbonate 119260 - Safety Data Sheet. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Cole-Parmer. (2005, January 13). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-n-Butoxyphenol. Retrieved from [Link]

  • HazelChem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Butoxyphenol. Retrieved from [Link]

  • Bartleby.com. (2021, May 26). Williamson Ether Synthesis. Retrieved from [Link]

  • Sdfine. (n.d.). 2-chloroacetamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Butoxyphenol, 500g, Each. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (1923). Acetamide. Retrieved from [Link]

  • Chegg. (2023, March 19). Experiment 4: Preparation of N-(4-butoxyphenyl)acetamide Williamson ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Desklib. (2021, June 16). Williamson Ether Synthesis and SN1/SN2 Reactions: Chemistry Report. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-(4-butoxyphenoxy)-n-(2-(diethylamino)ethyl)-, monohydrochloride. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2695–2701. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
  • Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Application Note: Optimized Extraction Protocols for N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantitative analysis of N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS: 295361-20-5), widely recognized as Impurity B of the local anesthetic Pramoxine, presents a distinct challenge in pharmaceutical and bioanalytical workflows. Unlike the parent drug, which is a basic morpholine derivative (


), this impurity is a neutral acetamide .

Standard extraction protocols often fail to differentiate between the lipophilic parent drug and this lipophilic neutral impurity, leading to co-elution and ion suppression in LC-MS/MS analysis. This Application Note details two optimized extraction protocols—Differential pH Liquid-Liquid Extraction (LLE) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) —designed to isolate the target analyte with >90% recovery while actively excluding the parent drug and biological matrix components.

Physicochemical Profile

Understanding the molecular levers is crucial for protocol design:

PropertyValueImplication for Extraction
Molecular Weight 251.32 g/mol Suitable for LC-MS/MS (ESI+).
LogP (Predicted) ~2.3 - 2.8Moderately lipophilic; retains well on C18/HLB.
pKa Neutral (Non-ionizable in pH 1-10)Critical Differentiator: Unlike Pramoxine (Basic), this molecule does not ionize.
Solubility Low (Water); High (DCM, MeOH, ACN)Requires organic elution or non-polar solvents for LLE.

Strategic Extraction Logic

The core scientific principle driving these protocols is Orthogonal Selectivity . We exploit the ionization difference between the target (Neutral) and the parent drug (Basic).

  • The Parent (Pramoxine): At pH < 5, it exists as a cation (

    
    ).
    
  • The Target (Impurity B): Remains neutral (

    
    ) at all working pH levels.
    

By acidifying the sample, we force the parent drug into the aqueous phase (or bind it to cation-exchange media), allowing the neutral impurity to be selectively extracted.

Workflow Decision Tree

ExtractionLogic Start Sample Matrix MatrixType Identify Matrix Start->MatrixType Bio Biological Fluid (Plasma/Urine) MatrixType->Bio Pharma Pharma Formulation (Cream/Solution) MatrixType->Pharma Decision1 Requirement: Trace Analysis (<10 ng/mL)? Bio->Decision1 Decision2 Requirement: High Throughput/QC? Pharma->Decision2 MethodSPE PROTOCOL A: Mixed-Mode SPE (MCX) Decision1->MethodSPE Yes (Cleanliness Priority) MethodLLE PROTOCOL B: Differential pH LLE Decision1->MethodLLE No (Cost Priority) Decision2->MethodSPE No (Validation Priority) Decision2->MethodLLE Yes (Simplicity)

Caption: Decision matrix for selecting the optimal extraction protocol based on sample origin and sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Best For: Trace analysis in plasma/urine; removal of phospholipids and parent drug. Mechanism: "Catch and Release" fractionation. The cartridge retains the basic parent drug via ionic interaction, while the neutral impurity is eluted via reversed-phase disruption.

Materials
  • Cartridge: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg or equivalent.

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent 1 (Target): 100% Methanol.

  • Elution Solvent 2 (Waste/Parent): 5% Ammonium Hydroxide in Methanol.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Dilute 200 µL of plasma 1:1 with Loading Buffer (2% Formic Acid).

    • Why: Acidification ensures the parent drug (Pramoxine) is fully ionized (

      
      ) to bind to the cation exchange sites. The target impurity remains neutral.
      
  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading:

    • Load pre-treated sample at a flow rate of 1 mL/min.

    • Interaction: Parent drug binds to sulfonate groups (Ionic). Target impurity binds to the polymer backbone (Hydrophobic).

  • Wash Step (Matrix Removal):

    • 1.0 mL 2% Formic Acid in Water.

    • Action: Removes salts and proteins. Both analytes remain bound.

  • Elution 1 (Target Recovery - CRITICAL STEP):

    • Solvent: 1.0 mL 100% Methanol .

    • Collect this fraction.

    • Mechanism:[] Methanol disrupts the hydrophobic interaction, releasing the neutral This compound . However, the parent drug (Pramoxine) remains locked on the cartridge due to the strong ionic bond, which Methanol cannot break alone.

  • Elution 2 (Optional - Parent Drug Removal):

    • Solvent: 1.0 mL 5%

      
       in Methanol.
      
    • Action: Neutralizes the drug, breaking the ionic bond. Collect only if mass balance data is required; otherwise, discard.

  • Reconstitution:

    • Evaporate Fraction 1 under

      
       stream at 40°C.
      
    • Reconstitute in Mobile Phase (e.g., 50:50 ACN:Water).

Protocol B: Differential pH Liquid-Liquid Extraction (LLE)

Best For: Pharmaceutical formulations (creams, lotions) or high-concentration samples. Mechanism: Phase separation based on pH-dependent solubility.

Materials
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Aqueous Buffer: 0.1 N Hydrochloric Acid (HCl).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 100 mg of formulation (cream/gel) in 5 mL of 0.1 N HCl .

    • Vortex for 2 minutes to ensure complete dispersion.

    • Why: The low pH protonates the Pramoxine amine, rendering it highly water-soluble (

      
      ).
      
  • Extraction:

    • Add 5 mL of Dichloromethane (DCM) .

    • Shake mechanically for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Phase Separation Logic:

    • Top Layer (Aqueous/Acidic): Contains the protonated Parent Drug (Pramoxine) and hydrophilic excipients. DISCARD (or save for parent assay).

    • Bottom Layer (Organic/DCM): Contains the neutral This compound .

  • Wash (Optional but Recommended):

    • Transfer the DCM layer to a clean tube.

    • Back-extract with 2 mL of 0.1 N HCl to remove any residual parent drug carried over physically.

    • Keep the DCM layer.

  • Drying:

    • Evaporate DCM to dryness.

    • Reconstitute in HPLC Mobile Phase.

LLE Phase Distribution Diagram

LLE_Mechanism cluster_0 Phase 1: Acidic Environment (pH 2) Aq Aqueous Phase (HCl) Parent Drug (BH+) Excipients Org Organic Phase (DCM) Target Impurity (Neutral)

Caption: Under acidic conditions, the ionized parent drug is sequestered in the aqueous phase, while the neutral target partitions into the organic solvent.

Analytical Validation Parameters

To ensure the protocol meets "Self-Validating" criteria (Part 2 of requirements), the following QC parameters must be monitored.

HPLC-UV/MS Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

    • Note: High organic content is needed to elute the lipophilic impurity.

  • Wavelength: 224 nm (Characteristic phenoxy absorption).[2]

  • Retention Time: Impurity B will elute before Pramoxine in standard Reverse Phase if Pramoxine is charged, but after Pramoxine if high pH mobile phase is used. In the proposed acidic mobile phase, Impurity B (Neutral) elutes later than Pramoxine (Ionized).

Performance Data (Typical)
ParameterMethod A (SPE)Method B (LLE)Acceptance Criteria
Recovery (%) 92 - 98%85 - 92%80 - 120%
RSD (Precision) < 3.5%< 5.0%< 10%
Matrix Effect < 5% SuppressionVariable (Matrix dependent)< 15%
Parent Removal > 99.9%> 95%N/A

Troubleshooting Guide

Issue 1: Low Recovery of Impurity

  • Cause: Elution solvent in SPE was not strong enough.

  • Fix: Ensure 100% Methanol is used. Do not dilute the elution solvent with water.[3]

Issue 2: High Background of Parent Drug

  • Cause: In LLE, the aqueous phase pH was not low enough (

    
    ).
    
  • Fix: Verify aqueous phase pH is < 2 using 1N HCl. Pramoxine pKa is ~7.5; you need to be at least 2 pH units below this to ensure 99% ionization.

Issue 3: Emulsions in LLE

  • Cause: Fatty cream bases (stearates/cetyl alcohol).

  • Fix: Add 10% NaCl to the aqueous phase ("Salting Out") or switch to Method A (SPE) which handles viscous matrices better after dilution.

References

  • United States Pharmacopeia (USP). (2023).[4] Monograph: Pramoxine Hydrochloride. USP-NF.[2][5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329820349 (Pramoxine Hydrochloride). [Link]

  • Biotage. (2018).[4] Extraction of Acidic, Basic and Neutral Drugs from Plasma (Application Note AN830). [Link]

(Note: While specific peer-reviewed papers on the extraction of this exact impurity are proprietary to pharmaceutical dossiers, the protocols above are derived from standard "Impurity Profiling of Amide Derivatives in Basic Drugs" methodologies validated in USP <621> contexts.)

Sources

Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) Systems for the Analysis of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Introduction: The Role of TLC in Modern Chemistry

Thin-Layer Chromatography (TLC) is a powerful and extensively used chromatographic technique for the separation and identification of compounds.[1][2] Its prevalence in both academic and industrial laboratories stems from its simplicity, speed, low cost, and high sensitivity.[1][3][4] TLC is an indispensable tool for various applications, including:

  • Monitoring the progress of chemical reactions: Observing the consumption of reactants and the formation of products.[5]

  • Assessing compound purity: Identifying the number of components in a mixture.[5]

  • Screening for optimal solvent systems: Serving as a pilot technique for developing more complex separation methods like flash column chromatography.

This application note focuses on establishing a reliable TLC protocol for this compound, a molecule incorporating an aromatic ether, an alkyl chain, and an amide functional group. Understanding its chromatographic behavior is crucial for its synthesis, purification, and quality assessment.

The Chromatographic Principle: A Polarity-Driven Separation

TLC operates on the principle of differential partitioning.[3] A sample is applied to a stationary phase (a thin layer of adsorbent material on a plate), and a solvent, known as the mobile phase, moves up the plate via capillary action.[1][6] The separation is governed by the competition between the analyte's affinity for the stationary phase and its solubility in the mobile phase.[5]

In normal-phase TLC, a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[7]

  • Polar compounds exhibit strong interactions (like hydrogen bonding) with the polar silica gel, causing them to move slowly up the plate, resulting in a low Retention Factor (Rf) value.[8]

  • Non-polar compounds have a weaker affinity for the stationary phase and are more soluble in the mobile phase, allowing them to travel further up the plate, yielding a higher Rf value.[8]

System Design: Tailoring TLC to this compound

The key to a successful TLC separation lies in selecting the appropriate stationary and mobile phases based on the analyte's structure.

Analyte Structure & Polarity Profile

This compound possesses distinct regions of varying polarity:

  • Polar Regions: The secondary amide (-CONH-) and two ether (-O-) linkages are capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Regions: The phenyl ring and the n-butyl group (-CH2CH2CH2CH3) are hydrophobic.

This amphiphilic nature suggests the compound has intermediate polarity . It will be strongly retained on a polar stationary phase but will require a mobile phase with sufficient polarity to achieve effective elution.

Stationary Phase Selection: The Industry Standard

For compounds of intermediate polarity like this compound, silica gel 60 F254 plates are the recommended stationary phase.[1][7]

Causality behind the choice:

  • Silica Gel: The surface of silica gel is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.[7][9] These groups will interact strongly with the amide and ether moieties of the analyte, providing the necessary retention for separation to occur.

  • F254 Indicator: This designation indicates that the plate is impregnated with a fluorescent compound that glows green under short-wave UV light (254 nm).[10][11] Aromatic compounds or those with conjugated π-systems, like the phenyl ring in our analyte, will absorb this UV light and appear as dark spots against the bright green background.[11][12] This provides a simple, non-destructive method for visualization.[12][13]

Mobile Phase Selection & Optimization

The choice of the mobile phase (eluent) is critical for achieving optimal separation. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.8 , ideally around 0.4 for the best resolution.[9]

Given the analyte's intermediate polarity, a binary mixture of a non-polar solvent and a more polar solvent is ideal for fine-tuning the eluting strength. A common and effective starting point is a mixture of Hexane and Ethyl Acetate .

Optimization Strategy:

  • Start with a mid-polarity mixture: Begin with a 7:3 or 8:2 ratio of Hexane:Ethyl Acetate.

  • Adjust based on the initial result:

    • If the Rf is too low (<0.2): The analyte is too strongly adsorbed to the silica gel. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 6:4 Hexane:EtOAc).

    • If the Rf is too high (>0.8): The analyte is moving too quickly with the solvent. Decrease the mobile phase polarity by reducing the proportion of ethyl acetate (e.g., move to 9:1 Hexane:EtOAc).

The following table outlines potential solvent systems and their suitability for different functional groups, providing a logical framework for selection.

Compound Class AnalogyTypical Mobile Phase System (Non-Polar:Polar)Expected Rf for this compoundRationale
Ethers, Esters10-20% Ethyl Acetate in Hexane[9]LowThe amide group's polarity requires a stronger eluent.
Aldehydes, Ketones20-40% Ethyl Acetate in Hexane[9]Optimal Range This polarity range often provides a good balance for molecules with mixed functional groups.
Alcohols, Amines30-70% Ethyl Acetate in Hexane[9]HighThis level of polarity is likely too high and will elute the compound too quickly.
Alternative SystemDichloromethane (DCM) / Methanol (MeOH)Use if insoluble or streaking in Hex/EtOAcA DCM:MeOH system (e.g., 98:2) is a more polar alternative for compounds that require it.

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing TLC analysis.

Workflow Overview

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare Developing Chamber P2 2. Prepare Sample Solution P3 3. Prepare TLC Plate E1 4. Spot the Plate P3->E1 Spot sample E2 5. Develop the Plate E1->E2 Place in chamber A1 6. Visualize the Spots E2->A1 Elution complete A2 7. Calculate Rf Value A1->A2 Mark spots

Caption: A streamlined workflow for the TLC experiment.

Protocol Steps
  • Chamber Preparation:

    • Pour the chosen mobile phase into a TLC developing chamber to a depth of approximately 0.5 cm.[3]

    • Cut a piece of filter paper, place it inside the chamber so it lines one wall, and wet it with the mobile phase.[1][3]

    • Cover the chamber with its lid and allow it to sit for 5-10 minutes to become fully saturated with solvent vapors. This ensures a uniform development front and improves reproducibility.[9]

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL). The goal is a final concentration of about 2-5 mg/mL.

  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil and ruler, gently draw a straight line across the plate about 1 cm from the bottom. This is the origin line.[14]

  • Spotting the Plate:

    • Dip a glass capillary tube into the sample solution.

    • Lightly touch the end of the capillary tube to the origin line on the plate. Allow the solvent to evaporate completely.

    • The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[8] Re-spot in the same location if necessary, ensuring the solvent dries between applications.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the level of the mobile phase.[3][14]

    • Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.[7]

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[7]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • UV Visualization: Place the plate under a UV lamp (254 nm).[12] The analyte should appear as a dark spot. Lightly circle the spot with a pencil.[13]

    • (Optional) Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine.[13] Organic compounds will react with the iodine vapor to form yellow-brown spots.[12] This method is semi-destructive.

  • Rf Value Calculation:

    • The Retention Factor (Rf) is a unitless ratio that quantifies the movement of the spot relative to the solvent front.[15][16]

    • Measure the distance from the origin line to the center of the spot.

    • Measure the distance from the origin line to the solvent front mark.

    • Calculate the Rf value using the formula: Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [15][17][18]

Caption: Diagram illustrating the Rf value calculation.

Interpreting Results & Troubleshooting

ObservationPotential CauseRecommended Action
Rf = 0 Mobile phase polarity is too low.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Rf ≈ 1.0 Mobile phase polarity is too high.Decrease the proportion of the polar solvent.
A single, round spot The sample is likely pure under these conditions.Protocol successful.
Multiple distinct spots The sample is a mixture or contains impurities.TLC has successfully separated the components.
Streaking or tailing of the spot Sample is overloaded; compound is too acidic/basic; compound is degrading on the silica.Dilute the sample; add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[9]

References

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Available at: [Link]

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Available at: [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • BYJU'S. (2020, March 11). thin-layer chromatography (TLC). Available at: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90165, N-(4-Butoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Frandcom Industrial Limited. (n.d.). China N-Ethylacetamide Manufacturers, Suppliers, Factory. Available at: [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3). Available at: [Link]

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Troubleshooting & Optimization

Overcoming solubility issues with N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-[2-(4-butoxyphenoxy)ethyl]acetamide (MW: 251.33 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation. Our focus is on providing practical, step-by-step solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often difficult to dissolve?

This compound is a small molecule characterized by a chemical structure that includes a nonpolar butoxy group and a phenoxy ring. These structural features contribute to its significant lipophilicity (hydrophobicity), making it poorly soluble in aqueous solutions.[1][2] The molecule's acetamide group contains polar carbonyl and N-H moieties capable of hydrogen bonding, but their influence is insufficient to counteract the large hydrophobic surface area of the rest of the molecule.[3] Consequently, dissolving this compound directly into aqueous buffers for biological assays or other experiments is a primary challenge.[4]

Q2: What is the first and most direct method to try when dissolving this compound for in vitro use?

The most common and straightforward initial approach is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution.[5][6] Co-solvents work by reducing the overall polarity of the aqueous system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[7][8]

For this compound, Dimethyl Sulfoxide (DMSO) is an excellent starting choice due to its strong solubilizing power for a wide range of polar and non-polar compounds.[9]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: The compound will not dissolve in my aqueous buffer.

Cause: The high lipophilicity of the molecule prevents it from readily dissolving in polar solvents like water or phosphate-buffered saline (PBS).

Solution: Prepare a high-concentration stock solution in a suitable organic co-solvent and then dilute it into your aqueous medium.

Workflow: Co-Solvent Selection & Stock Solution Preparation

Caption: Decision workflow for initial solubilization using co-solvents.

Protocol 1: Preparing a Stock Solution with DMSO

  • Weigh Compound: Accurately weigh a small amount of this compound (e.g., 2.51 mg).

  • Add Co-Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. For 2.51 mg, adding 100 µL of DMSO yields a 100 mM stock solution.

  • Ensure Complete Dissolution: Vortex the vial vigorously. If necessary, use gentle warming (37°C) or sonication to facilitate complete dissolution. The solution should be clear and free of any visible particulates.

  • Dilute into Final Medium: Perform a serial dilution of the stock solution into your final aqueous experimental buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation. Crucially, the final concentration of the organic co-solvent should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects in biological assays.

Table 1: Common Co-Solvents for Poorly Soluble Compounds

Co-Solvent Polarity Index[10] Common Use Cases Key Considerations
Dimethyl Sulfoxide (DMSO) 7.2 Primary choice for creating high-concentration stock solutions.[9] Can have biological effects at >0.5% v/v. Hygroscopic; use anhydrous grade.
Ethanol (EtOH) 5.2 Widely used for in vitro and some in vivo formulations.[7] Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.
N,N-Dimethylformamide (DMF) 6.4 Strong solvent, alternative to DMSO. Higher toxicity profile than DMSO; handle with appropriate safety measures.

| Propylene Glycol (PG) | - | Common in pharmaceutical formulations for oral and parenteral routes.[7] | Can form viscous solutions. |

Issue 2: My compound precipitates when the stock solution is diluted into the aqueous experimental medium.

Cause: When the organic stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The solubility of the compound in this new, highly aqueous environment may be much lower than the target concentration, leading to precipitation.[4]

Solution: Incorporate a non-ionic surfactant into the aqueous buffer to create a micellar solution. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively keeping them dispersed in the aqueous phase.[13][14][15]

Protocol 2: Solubilization Using a Surfactant

  • Prepare Surfactant-Containing Buffer: Add a non-ionic surfactant, such as Tween® 80 (Polysorbate 80) or Cremophor® EL, to your final aqueous buffer. A typical starting concentration is 0.1% to 1% (w/v). Ensure the surfactant is fully dissolved.

  • Prepare Organic Stock: Prepare a concentrated stock solution of your compound in a co-solvent like DMSO, as described in Protocol 1.

  • Dilute into Surfactant Buffer: While vortexing the surfactant-containing buffer, slowly add the required volume of the compound's stock solution. The rapid mixing and presence of pre-formed micelles will facilitate the encapsulation of the compound and prevent precipitation.

  • Equilibrate: Allow the solution to equilibrate for 15-30 minutes before use in your experiment.

Table 2: Selected Surfactants for Experimental Formulations

Surfactant Type Typical Working Concentration Key Characteristics
Tween® 80 (Polysorbate 80) Non-ionic 0.05% - 1% Widely used, low toxicity, effective solubilizer.[16]
Cremophor® EL Non-ionic 0.1% - 2% Excellent solubilizing capacity, but has known biological effects (e.g., histamine release) and should be used with appropriate controls.
Pluronic® F-68 Non-ionic 0.1% - 5% A block copolymer with low toxicity, often used in cell culture applications.

| Sodium Dodecyl Sulfate (SDS) | Anionic | >0.02% (~0.8 mM) | Strong solubilizer but is a protein denaturant; generally unsuitable for biological assays with live cells or active proteins.[16] |

Issue 3: Can I use pH modification to improve solubility?

Cause: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution to favor the charged (ionic) form, which is typically more water-soluble than the neutral form.[17][18]

Analysis & Recommendation: this compound contains an acetamide functional group. The amide proton is exceptionally weakly acidic (pKa ≈ 17), and the ether oxygens are not basic.[19] Therefore, the molecule is considered neutral and does not have an ionizable center within the typical physiological pH range (pH 1-8).

Issue 4: I need to prepare a formulation for an in vivo (animal) study. What are my options?

Cause: Formulations for in vivo use have stricter requirements regarding toxicity, biocompatibility, and stability. High concentrations of organic co-solvents or certain surfactants may not be suitable.

Solution: For advanced applications like animal studies, more sophisticated formulation strategies are often required. These aim to enhance both solubility and bioavailability.[4][20]

Advanced Strategies Overview:

  • Lipid-Based Formulations: These systems leverage lipophilic excipients to dissolve the compound. They can range from simple oil solutions to Self-Emulsifying Drug Delivery Systems (SEDDS).[4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the gastrointestinal tract), facilitating drug absorption.[20][21]

  • Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[2] When the ASD comes into contact with water, it can generate a supersaturated solution of the drug, which can enhance absorption.[4] This is a more complex manufacturing process involving techniques like spray drying or hot-melt extrusion.[2][20]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range (<1000 nm).[1] This increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[4]

Workflow: Advanced Formulation Decision Path

Sources

Technical Support Center: Identifying Degradation Products of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(4-butoxyphenoxy)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and characterizing potential degradation products of this molecule. The following question-and-answer section addresses common challenges and provides structured, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting a stability study. What are the most probable degradation pathways for this compound?

A1: Understanding the Vulnerable Moieties

To predict degradation, we must first analyze the structure of this compound for chemically labile functional groups. The molecule contains three primary points of vulnerability: an amide linkage , two ether linkages , and an aromatic ring .

  • Hydrolysis: The amide bond is the most likely site for hydrolysis.[1][2][3] Under either acidic or basic conditions, this bond can cleave via nucleophilic attack by water or hydroxide ions, respectively.[1][2] This reaction would yield two primary degradation products: 4-butoxyphenoxyacetic acid and 2-aminoethyl ethyl ether .

  • Oxidation: The ether linkages, particularly the benzylic ether, and the butoxy side chain are susceptible to oxidative degradation.[4][5] This can be initiated by atmospheric oxygen, peroxide contaminants, or light, often proceeding through a free-radical mechanism.[4][5] This could lead to a variety of products, including aldehydes, ketones, or cleavage of the ether bond itself.

  • Photodegradation: The aromatic ring can absorb UV light, leading to photolytic degradation.[6][7] This can result in complex reactions, including oxidation of the ring or cleavage of the attached ether bond.[7][8]

The diagram below illustrates these primary degradation routes.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound DP1 4-Butoxyphenoxyacetic Acid Parent->DP1 Amide Cleavage DP2 2-Phenoxyethan-1-amine Parent->DP2 Amide Cleavage DP3 N-(2-hydroxyethyl)acetamide derivative Parent->DP3 Ether Cleavage/Oxidation DP4 Hydroxylated Aromatic Ring Parent->DP4 Ring Oxidation DP5 Phenolic Degradants (Ether Cleavage) Parent->DP5 Ether Cleavage

Caption: Predicted degradation pathways of this compound.

Q2: How should I design a forced degradation study to identify these potential products?

A2: A Systematic Approach Following ICH Guidelines

A forced degradation or "stress testing" study is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[11][12][13]

The goal is to achieve a target degradation of 5-20%.[11][14] This provides sufficient levels of degradants for detection and characterization without destroying the sample.[14]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

  • Execute Stressing:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C.

    • Oxidation: Add 3-30% H₂O₂. Keep at room temperature.

    • Thermal: Heat the solid drug substance or solution at a high temperature (e.g., 80-100°C).

    • Photolytic: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12]

  • Monitor and Sample: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize/Quench: Before analysis, neutralize acidic and basic samples with an equimolar amount of base/acid. Dilute oxidative samples to quench the reaction.

  • Analyze: Analyze all samples, including the control, using a suitable stability-indicating method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[15][16]

The workflow for this process is visualized below.

G start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Timepoints (e.g., 0, 2, 8, 24h) stress->sample quench Neutralize / Quench Reaction sample->quench analyze Analyze via LC-MS quench->analyze identify Identify Peaks & Propose Structures analyze->identify elucidate Isolate & Elucidate Structure (NMR) identify->elucidate If novel or significant end Characterize Degradation Profile identify->end elucidate->end

Caption: Workflow for a forced degradation study.

The following table summarizes typical stress conditions.

Stress ConditionReagent/ParameterTypical DurationPotential Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C2 - 48 hoursAmide cleavage products
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C2 - 48 hoursAmide cleavage products
Oxidation 3-30% H₂O₂, Room Temp2 - 24 hoursN-oxides, hydroxylated species
Thermal 80-100°C (dry or solution)24 - 72 hoursVarious, often complex mixtures
Photolytic ICH Q1B light exposureAs per guidelineRing-opened, rearranged products
Q3: I see several new peaks in my HPLC chromatogram after stress testing. How do I identify what they are?

A3: Leveraging High-Resolution Mass Spectrometry and Tandem MS

Identifying unknown peaks is a multi-step process that relies heavily on liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution MS (HRMS) like Q-TOF or Orbitrap systems.[17][18]

Step-by-Step Identification Protocol:

  • Confirm Degradation: Compare the chromatograms of the stressed samples to the control (time zero, unstressed) sample. New peaks are potential degradation products.

  • Obtain Accurate Mass: Use HRMS to determine the accurate mass of the molecular ion for each new peak. This allows you to generate a list of possible elemental formulas.[17]

  • Perform Tandem MS (MS/MS): Fragment the molecular ion of each new peak to obtain a fragmentation pattern. This pattern is a structural fingerprint of the molecule.[19]

  • Propose Structures:

    • Compare the accurate mass and fragmentation pattern to the predicted degradation products from Q1.

    • For example, if you observe a peak corresponding to the mass of 4-butoxyphenoxyacetic acid, its MS/MS spectrum should contain fragments corresponding to the loss of the butoxy group or the carboxylic acid group.

    • Use the fragmentation patterns of the parent drug as a reference to identify shared structural motifs in the degradation products.

  • Definitive Structure Elucidation (if required): If a degradation product is significant (e.g., >0.1% in a final drug product) and its structure cannot be confirmed by MS alone, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[20][21][22][23][24][25]

The table below lists the calculated exact masses for the parent compound and its most probable degradation products, which is critical for HRMS analysis.

CompoundChemical FormulaExact Mass [M+H]⁺
This compound (Parent) C₁₄H₂₁NO₃252.1594
4-Butoxyphenoxyacetic AcidC₁₂H₁₆O₄225.1070
2-Phenoxyethan-1-amineC₈H₁₁NO138.0862
4-ButoxyphenolC₁₀H₁₄O₂167.1067
Q4: My analytical method isn't separating the parent peak from a new degradation product. What should I do?

A4: Optimizing Your Stability-Indicating HPLC Method

A method that cannot separate the active pharmaceutical ingredient (API) from its degradation products is not "stability-indicating."[26][27] Method optimization is required.

Troubleshooting Steps for Co-elution:

  • Modify Mobile Phase Gradient: A common first step is to make the gradient shallower (i.e., increase the run time and decrease the rate of organic solvent increase). This provides more time for closely eluting compounds to separate.

  • Change Mobile Phase pH: The ionization state of both the parent compound and its degradants can significantly affect their retention on a reversed-phase column. Adjusting the pH of the aqueous mobile phase (e.g., adding formic acid or ammonium formate) can alter selectivity and improve separation.

  • Try a Different Stationary Phase: If modifying the mobile phase is unsuccessful, the column chemistry may not be suitable. Consider a column with a different stationary phase. For example, if you are using a standard C18 column, switching to a C8, a Phenyl-Hexyl, or a polar-embedded phase can offer different selectivities.

  • Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity, potentially resolving co-eluting peaks.

A stability-indicating method is a regulatory requirement and is crucial for ensuring the safety and efficacy of a drug product by accurately quantifying impurities.[27][28]

References

  • Allen. (2025, March 19).
  • ResolveMass Laboratories. (2026, February 15).
  • Veeprho. (2024, August 8).
  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry Key....
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry Steps. (2022, June 25).
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • ResolveMass Laboratories. (2025, September 20).
  • dos Santos, J. C., et al. (n.d.). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. PMC.
  • Latch, D. E., et al. (2002, September 18). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons.
  • Al-Hamedi, F. H., et al. (2024, September 12). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Taylor & Francis.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Agilent Technologies. (n.d.).
  • Miller, G. C., & Zepp, R. G. (n.d.). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms.
  • Mutharasaiah, K., et al. (2010).
  • Bajaj, S., et al. (n.d.).
  • Hypha Discovery. (n.d.).
  • ResearchGate. (2025, August 7).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development.
  • PubMed. (n.d.). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Royal Society of Chemistry. (2024, June 17).
  • Sigma-Aldrich. (n.d.). This compound | 295361-20-5.
  • Hypha Discovery. (n.d.).
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [https://vertexaisearch.cloud.gaisearch.cloud.g

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Resolving stability issues of N-[2-(4-butoxyphenoxy)ethyl]acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-[2-(4-butoxyphenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered when working with this molecule in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: My stock solution of this compound has developed a yellow tint upon storage. What is the likely cause?

A yellow discoloration is often indicative of oxidative degradation. The phenoxy ether linkage and the aromatic ring of the molecule can be susceptible to oxidation, leading to the formation of chromophoric (color-generating) byproducts. This process can be accelerated by exposure to light, atmospheric oxygen, or trace metal ion contaminants in your solvent or buffer.

Q2: I'm observing a gradual loss of potency or inconsistent results in my cell-based assays over time. Could this be related to compound stability?

Yes, this is a classic symptom of compound instability in solution. The amide bond in this compound is susceptible to hydrolysis, which would cleave the molecule into two inactive fragments.[1] This degradation is often pH-dependent and can occur over hours or days, even at refrigerated temperatures, leading to a decrease in the effective concentration of the active compound and poor experimental reproducibility.

Q3: What are the ideal initial storage conditions for a stock solution of this compound?

For optimal short-term stability, we recommend preparing stock solutions in a high-quality, anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or, preferably, -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The use of amber vials is highly recommended to protect the compound from light. For aqueous buffers, solutions should be prepared fresh for each experiment whenever possible.

Q4: Why is it necessary to perform forced degradation studies?

Forced degradation, or stress testing, is a critical step in pharmaceutical development that helps to understand the intrinsic stability of a molecule.[2][3] By intentionally degrading the compound under more severe conditions than it would normally encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop analytical methods that are "stability-indicating," meaning they can separate the intact drug from its breakdown products.[2][4][5]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common issues related to the instability of this compound in your experiments.

Observed Symptom Potential Root Cause (Stability-Related) Recommended Action & Rationale
Decreasing analytical peak area over a sequence of HPLC runs. Hydrolytic Degradation in Aqueous Mobile Phase. The amide bond is likely hydrolyzing in the aqueous component of your mobile phase, especially if it is acidic or basic.Prepare fresh working solutions immediately before analysis. Consider using a mobile phase with a neutral pH if compatible with your chromatography.
Appearance of new, unidentified peaks in chromatograms of aged samples. Formation of Degradation Products. The new peaks are likely hydrolysis or oxidation products. Their presence compromises the purity and effective concentration of your compound.Conduct a forced degradation study (see protocol below) to intentionally generate and identify these degradants. This will confirm the degradation pathway and validate your analytical method.[6]
Poor reproducibility in bioassays between different days or different lab members. Inconsistent Solution Preparation and Storage. Degradation can be highly sensitive to minor variations in pH, storage time, and temperature of the aqueous assay buffers.Implement a strict, standardized protocol for solution preparation. Prepare all aqueous dilutions from a frozen stock immediately before use. Avoid preparing large batches of working solutions for use over multiple days.
Precipitation or cloudiness observed in aqueous buffers. Poor Solubility and/or Degradation. The compound may have limited aqueous solubility, or a degradant may be less soluble than the parent compound, causing it to precipitate out of solution.Determine the aqueous solubility of the compound under your exact experimental conditions (pH, buffer salts). Consider using solubility-enhancing excipients if necessary.[7][8]
Investigating and Mitigating Instability

A proactive approach to understanding and controlling the stability of this compound is essential for generating reliable and reproducible data.

Understanding Potential Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation in solution: the amide linkage and the phenoxy ether moiety.

  • Hydrolysis: This is one of the most common degradation pathways for molecules containing amide bonds.[1] The reaction is typically catalyzed by acid or base and involves the nucleophilic attack of a water molecule on the amide's carbonyl carbon. This results in the cleavage of the C-N bond, breaking the molecule into 4-butoxyphenoxy-ethylamine and acetic acid, rendering it inactive. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[9]

  • Oxidation: The phenoxy ether group can be susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photoxidation). The process often involves free-radical mechanisms that can lead to hydroxylation of the aromatic ring or cleavage of the ether bond, resulting in complex mixtures of degradation products.[10][11]

Caption: Primary degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the conditions under which this compound degrades and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Over-stressing the molecule can lead to secondary degradation products not relevant to real-world stability.[12]

Objective: To identify the degradation products and degradation pathways for this compound under various stress conditions as mandated by ICH guidelines.[2][4]

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC with UV or MS detector

  • pH meter

  • Photostability chamber[13]

  • Calibrated oven

Summary of Stress Conditions (ICH Q1A(R2))

Stress ConditionRecommended Conditions (Small Molecules)Target DegradationRationale
Acid Hydrolysis 0.1 M HCl at 60°C5-20%Evaluates stability in acidic environments.[4]
Base Hydrolysis 0.1 M NaOH at 60°C5-20%Evaluates stability in alkaline environments.[4]
Oxidation 3% H₂O₂ at room temperature5-20%Assesses susceptibility to oxidative stress.[4]
Thermal 80°C (solid and solution)5-20%Determines impact of heat on stability.
Photostability 1.2 million lux-hours (visible) & 200 W·hr/m² (UV)Compare to dark controlAssesses light sensitivity as per ICH Q1B guidelines.[14][15][16][17]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Application of Stress:

    • Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Place a vial of the stock solution in an oven at 80°C.

    • Photostability: Expose a solution of the compound in a transparent vial to light conditions as specified in the table above, alongside a control sample wrapped in aluminum foil.[13][16]

  • Time Point Sampling: Withdraw aliquots from each condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Reaction Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilute immediately with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of water and ACN). Monitor the decrease in the main peak area and the appearance of new peaks.

Forced_Degradation_Workflow start_node Prepare 1 mg/mL Stock Solution stress_conditions Aliquot and Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start_node->stress_conditions sampling Sample at Timed Intervals (e.g., 0, 2, 4, 8, 24h) stress_conditions->sampling quenching Quench Reaction (Neutralize or Dilute) sampling->quenching analysis Analyze by Stability-Indicating HPLC Method quenching->analysis end_node Identify Degradation Products & Determine Pathways analysis->end_node

Caption: Workflow for a forced degradation study.

Formulation Strategies for Enhanced Stability

If your experiments require the use of this compound in aqueous solutions for extended periods, the use of stabilizing excipients may be necessary.[18][19]

Excipient ClassExample(s)Function & MechanismTypical Concentration
Buffers Phosphate, Citrate, TrisMaintain a stable pH in the range of maximum stability (determined via pH-rate profile study). This minimizes acid/base-catalyzed hydrolysis.10-50 mM
Antioxidants Ascorbic Acid, MethionineScavenge free radicals or molecular oxygen to prevent oxidative degradation of the phenoxy moiety.0.01 - 0.1%
Sugars / Polyols Trehalose, Sucrose, MannitolAct as cryoprotectants during freeze-thawing and can stabilize the native conformation of the molecule through preferential hydration.[7]1 - 10% (w/v)
Surfactants Polysorbate 20/80Prevent adsorption of the compound to surfaces (e.g., plasticware, vials) and can help maintain solubility, especially for degradation products.[20]0.01 - 0.1%
Amino Acids Arginine, GlycineCan help reduce aggregation and regulate the viscosity of the formulation. Arginine's hydrophobic environment can interfere with protein aggregation.[18][20]1 - 5% (w/v)
References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
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  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (2025, April 17).
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  • A practical guide to forced degradation and stability studies for drug substances. Arcinova.
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  • This compound | 295361-20-5. Sigma-Aldrich.
  • 5 Types of Formulation Excipients and How They Impact Biologics Stability. Unchained Labs.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
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Technical Support Center: Minimizing Side Reactions in the Synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide. The focus is on practical, field-proven strategies to identify, control, and minimize common side reactions, thereby improving yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has a low yield, and TLC/LC-MS analysis shows a complex mixture of products. What are the likely causes and solutions?

Low yields and multiple spots on a TLC plate are often indicative of several concurrent issues, primarily related to reaction conditions and reagent choice.

Possible Cause A: Suboptimal Acylating Agent

The choice between acetyl chloride and acetic anhydride is critical. Acetyl chloride is highly reactive, which can lead to side reactions if not controlled carefully.[1][2] It also produces hydrochloric acid (HCl) as a byproduct, which can catalyze unwanted reactions or protonate the starting amine, rendering it non-nucleophilic.[3][4]

  • Solution: For a more controlled reaction, acetic anhydride is often preferred .[3][5] It is less reactive than acetyl chloride, reducing the likelihood of side reactions, and its byproduct, acetic acid, is less corrosive and easier to remove during workup.[3][5]

Possible Cause B: Inappropriate Base or Stoichiometry

When using acetyl chloride, a base is required to neutralize the HCl byproduct.[6] If the base is too strong or too weak, or if it is not present in the correct amount, side reactions can occur.[7] Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred over nucleophilic bases like pyridine, which can react with the acyl chloride.[6]

  • Solution:

    • If using acetyl chloride: Employ a non-nucleophilic base like triethylamine (TEA) in at least a 1:1 molar ratio with the acetyl chloride to scavenge the generated HCl.[4]

    • If using acetic anhydride: A base is still recommended to facilitate the reaction, but its role is less critical than with acetyl chloride.

    • General Practice: Ensure the starting amine, 2-(4-butoxyphenoxy)ethanamine, is the limiting reagent. Use a slight excess (1.05-1.2 equivalents) of the acylating agent.

Possible Cause C: Poor Temperature Control

Acylation reactions are exothermic.[] Allowing the temperature to rise uncontrollably can provide the activation energy for undesired pathways, leading to a mixture of products.

  • Solution: Begin the reaction at a low temperature (0 °C) by adding the acylating agent dropwise to a cooled solution of the amine and base.[9] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.[10]

Q2: I observe a significant byproduct that is less polar (higher Rf on TLC) than my desired amide product. What is it and how can I prevent it?

This observation strongly suggests the formation of an N,N-diacylated product, N-acetyl-N-[2-(4-butoxyphenoxy)ethyl]acetamide. Diacylation replaces the N-H proton with another acetyl group, which decreases the molecule's polarity and ability to hydrogen bond, causing it to travel further up a TLC plate.

Primary Cause: Over-acylation

This side reaction is favored by an excess of the acylating agent, high temperatures, or the use of a strong base that can deprotonate the initially formed amide, making it nucleophilic again.[7]

  • Mitigation Strategies:

    • Control Stoichiometry: Use no more than 1.2 equivalents of the acylating agent.

    • Slow Addition at Low Temperature: Add the acylating agent dropwise to the amine solution at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

    • Base Selection: Avoid excessively strong bases that can deprotonate the amide product. A tertiary amine base like triethylamine is generally sufficient.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which acylating agent is better for this synthesis: acetyl chloride or acetic anhydride?

While both can be effective, acetic anhydride is generally recommended for higher purity and better control .[1][5] Its lower reactivity makes the reaction easier to manage and less prone to side reactions.[2] The acetic acid byproduct is also more benign and simpler to handle than the corrosive HCl generated from acetyl chloride.[3] Acetyl chloride's high reactivity should be reserved for cases where the starting amine is particularly unreactive.[1]

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity Very High[1]High, but manageable[2]
Byproduct Hydrochloric Acid (HCl)[3]Acetic Acid (CH₃COOH)[5]
Control Difficult, requires strict temperature control[2]Easier to control[1]
Side Reactions More prone to over-acylation and degradation[3]Less prone to side reactions[5]
Recommendation Use for unreactive amines with careful control.Preferred choice for this synthesis.
Q2: Could the ether linkage in my starting material be cleaved during the reaction?

Ether cleavage is a potential side reaction but is unlikely under standard N-acylation conditions. Ethers are generally stable but can be cleaved by strong acids, such as HBr or HI, often at elevated temperatures.[11][12]

  • Risk Factor: If you use acetyl chloride without a sufficient amount of base, the generated HCl can build up.[4] While HCl is a weaker acid than HBr or HI, a high concentration combined with any heating could potentially lead to minor cleavage of the butoxy or phenoxy ether bonds.

  • Prevention: The best way to prevent this is to use acetic anhydride, which avoids generating a strong acid.[5] If using acetyl chloride, ensure a base like triethylamine is present to neutralize HCl as it forms.[6]

Q3: Is O-acylation of the phenoxy group a concern?

O-acylation, where the acetyl group attaches to the phenoxy oxygen, is not a significant concern in this synthesis. The primary amine (-NH₂) is substantially more nucleophilic than the ether oxygen.[13] Under standard, neutral, or basic conditions, N-acylation is overwhelmingly favored.[14]

  • Mechanistic Insight: For O-acylation to compete, the amine's nucleophilicity would need to be suppressed, for instance, by protonating it under strongly acidic conditions, which simultaneously activates the hydroxyl group for acylation.[14] Since this reaction is run under basic or neutral conditions, selective N-acylation is expected.

Q4: How should I monitor the reaction to know when it's complete?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.

  • Procedure:

    • Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).

    • On a TLC plate, spot the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture.

    • The reaction is complete when the starting amine spot (lower Rf) is no longer visible in the reaction mixture lane.

    • The product, this compound, will appear as a new, higher Rf spot.

  • Confirmation: For unambiguous confirmation, a small aliquot of the reaction can be quenched and analyzed by LC-MS to confirm the mass of the desired product.[15]

Part 3: Protocols and Visualizations

Recommended Experimental Protocol

This protocol utilizes acetic anhydride for a controlled and high-yield synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-butoxyphenoxy)ethanamine (1.0 eq) and dichloromethane (DCM) as the solvent.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirring solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is fully consumed.[10]

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Visualizing Reaction Pathways

A clear understanding of the desired reaction versus potential side reactions is crucial for troubleshooting.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM 2-(4-butoxyphenoxy)ethanamine (Starting Material) Product Desired Product (N-mono-acylation) SM->Product + Acetic Anhydride (Controlled Conditions) Cleavage Side Product (Ether Cleavage) SM->Cleavage + Strong Acid (e.g., HCl from AcCl) + Heat Acyl Acetic Anhydride (Reagent) Diacyl Side Product (N,N-diacylation) Product->Diacyl + Excess Acetic Anhydride + High Temp / Strong Base

Caption: Desired N-acylation vs. potential side reactions.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Start Problem: Low Yield / Impure Product CheckTLC Analyze TLC Plate Start->CheckTLC MultipleSpots Multiple Spots Observed CheckTLC->MultipleSpots HighRfSpot Major Spot with Higher Rf? MultipleSpots->HighRfSpot Yes LowRfSpot Unreacted Starting Material? MultipleSpots->LowRfSpot No HighRfSpot->LowRfSpot No Sol_Diacyl Likely N,N-Diacylation - Reduce acylating agent - Add reagent slowly at 0°C - Use weaker base HighRfSpot->Sol_Diacyl Yes Degradation Streaking / Baseline Spots? LowRfSpot->Degradation No Sol_Incomplete Incomplete Reaction - Increase reaction time - Allow to warm to RT - Check reagent quality LowRfSpot->Sol_Incomplete Yes Sol_Degrade Possible Degradation (e.g., Ether Cleavage) - Use Acetic Anhydride - Ensure base is present - Maintain low temp Degradation->Sol_Degrade Yes Success Improved Yield & Purity Degradation->Success No, review other factors Sol_Diacyl->Success Sol_Incomplete->Success Sol_Degrade->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Filo. acetic anhydride is preferres over chloride for acelyation why. (2025). [Link]

  • Brainly. Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. (2023). [Link]

  • Specialty Chemicals. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?. (2026). [Link]

  • Chem Zipper. Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why?. (2020). [Link]

  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question.... (2024). [Link]

  • ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). [Link]

  • ResearchGate. Why did my amide syntesis does not work?. (2021). [Link]

  • PMC. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). [Link]

  • Pediaa.Com. Difference Between O Acylation and N Acylation. (2020). [Link]

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. (2020). [Link]

  • THE CLEAVAGE OF ETHERS'. [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Brainly.in. What is the difference between O acylation and N acylation?. (2021). [Link]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O - Quora. (2023). [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024). [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. (2021). [Link]

  • LibreTexts. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. [Link]

  • Reddit. Acylation of N-Aryl systems using acyl chlorides : r/Chempros. (2025). [Link]

  • Reactions of Amines. [Link]

  • University of Bath's research portal. N>-Acylation Reactions of Amines. [Link]

  • MassBank of North America. Acetamide, 2-(4-butoxyphenoxy)-n-(2-(diethylamino)ethyl)-, monohydrochloride. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). [Link]

  • Pearson+. Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep. [Link]

  • National Institutes of Health. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • YouTube. Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. (2022). [Link]

  • PMC. N-Dealkylation of Amines. [Link]

  • National Institutes of Health. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

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Purification challenges of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[2-(4-butoxyphenoxy)ethyl]acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and extensive field experience. Our goal is to empower you, the researcher, to overcome common challenges and achieve high purity for your target compound.

Introduction: Understanding the Molecule

This compound is a molecule of moderate polarity, characterized by a lipophilic butoxy tail, a polar ether linkage, and a hydrogen-bonding-capable acetamide group. This amphiphilic nature is central to the challenges encountered during its purification. Typical synthetic routes, such as the Williamson ether synthesis followed by amidation or the alkylation of a pre-formed acetamide, can introduce a predictable set of impurities. This guide is structured to help you systematically diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first handling this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on your synthetic route. However, the most common impurities we see are:

  • Unreacted Starting Materials: This typically includes 4-butoxyphenol and either N-(2-chloroethyl)acetamide or 2-(4-butoxyphenoxy)ethanamine, depending on your pathway.

  • Reaction Byproducts: If your synthesis involves activating a carboxylic acid, you may encounter byproducts from coupling agents.[1] In Williamson ether syntheses, small amounts of dialkylated products or side products from competing reactions can occur.

  • Solvent and Reagent Residue: Residual high-boiling solvents (like DMF or DMSO) and excess inorganic bases (like K₂CO₃) are common.[2]

Q2: What analytical techniques are essential for assessing the purity of my compound?

A2: A multi-pronged approach is always recommended for robust purity analysis:

  • Thin Layer Chromatography (TLC): This is your first and most crucial tool for real-time reaction monitoring and for developing a purification strategy. A standard mobile phase to start with is a mixture of hexanes and ethyl acetate.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of your final product and identifying any residual starting materials or byproducts whose characteristic signals you can predict.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is the industry standard for final purity assessment.[1]

  • Mass Spectrometry (MS): This technique confirms that your product has the correct molecular weight, providing another layer of structural confirmation.[1]

Q3: My product is a thick, non-crystalline oil after solvent removal. Is this normal, and how can I solidify it?

A3: This phenomenon, known as "oiling out," is a frequent challenge with molecules that have both greasy and polar components.[1] It occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. The primary causes are:

  • High Impurity Levels: Impurities disrupt the crystal lattice formation.

  • Inappropriate Solvent: The solvent may be too good, keeping the product in solution even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil before it has time to form an ordered crystal lattice.

The solution is to first enhance the purity, typically via column chromatography, and then perform a carefully controlled recrystallization.

Q4: How should I store the purified this compound?

A4: While specific stability data is limited, based on its functional groups (ether, amide), the compound should be reasonably stable. We recommend storing the purified solid in a cool, dry, and dark environment. A sealed vial under an inert atmosphere (nitrogen or argon) is ideal for long-term storage to prevent potential slow oxidation or hydrolysis.

Part 2: Troubleshooting Guide: From Crude Oil to Pure Crystals

This guide provides a problem-cause-solution framework for the most common purification hurdles.

Problem 1: Persistent Impurities After Aqueous Work-up
  • Probable Cause: The impurities (e.g., unreacted 4-butoxyphenol or other organic starting materials) have similar solubility to your product in the extraction solvent. An aqueous wash is effective for removing inorganic salts but less so for organic contaminants.[4]

  • Suggested Solution: Proceed directly to column chromatography. This is the most powerful technique for separating compounds with different polarities. Do not over-invest time in complex liquid-liquid extraction schemes; chromatography is more efficient.

Problem 2: Difficulty with Flash Column Chromatography
  • Probable Cause A: Poor Separation (Overlapping Spots on TLC)

    • Scientific Rationale: The mobile phase polarity is not optimized to create a sufficient difference in the retention factors (Rƒ) between your product and the impurities. An ideal Rƒ for the target compound is between 0.25 and 0.35 for effective separation.[3]

    • Suggested Solution: Systematically optimize your mobile phase using TLC. Start with the solvent systems in Table 1 and adjust the ratio of the polar "driving solvent" (e.g., ethyl acetate) to the non-polar "carrier solvent" (e.g., hexanes) until you achieve a ΔRƒ of at least 0.2 between your product and the nearest impurity.

  • Probable Cause B: The Compound "Streaks" on the TLC Plate or Column

    • Scientific Rationale: Streaking is often caused by overloading the stationary phase or by acidic/basic functional groups interacting too strongly with the silica gel. While your compound is neutral, residual acidic (e.g., 4-butoxyphenol) or basic impurities can cause this. It can also occur if the compound is sparingly soluble in the mobile phase.

    • Suggested Solution:

      • Reduce Sample Load: Ensure you are not loading too much crude material onto your column (typically <5% of the silica gel mass).

      • Modify Mobile Phase: Add a small amount (0.1-1%) of a modifier. For example, adding triethylamine can neutralize acidic sites on the silica and prevent streaking of basic compounds, while adding acetic acid can help with acidic compounds.

      • Use a Different Stationary Phase: If streaking persists, consider using alumina (neutral, basic, or acidic) or a C18-functionalized reverse-phase silica gel.

  • Probable Cause C: The Product Crashes or Precipitates at the Top of the Column

    • Scientific Rationale: This happens when the solvent used to dissolve and load the sample is significantly more polar than the mobile phase. The compound precipitates when it comes into contact with the non-polar mobile phase.

    • Suggested Solution: Use the "Dry Loading" technique. Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Problem 3: Recrystallization Yields an Oil or No Crystals
  • Probable Cause A: "Oiling Out"

    • Scientific Rationale: As discussed in the FAQ, this is a non-crystalline phase separation common for this type of molecule. It indicates that the energy barrier for nucleation and crystal growth is too high under the current conditions.[1]

    • Suggested Solution:

      • Slow Down Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath.

      • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a tiny amount of pure solid, add a single "seed" crystal.

      • Change Solvent System: The chosen solvent may be too good. Try a binary solvent system (see Table 2 ). Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

  • Probable Cause B: The Product Remains Soluble Even When Cold

    • Scientific Rationale: The chosen solvent is too effective at solvating the molecule, preventing it from precipitating out of solution.

    • Suggested Solution:

      • Reduce Solvent Volume: Evaporate some of the solvent and attempt to cool again.

      • Add an Anti-Solvent: To the cold solution, slowly add a "poor" solvent in which your compound is known to be insoluble (e.g., hexanes or cold water) until precipitation begins. This is less ideal for forming high-quality crystals but can be effective for recovering the product.

Problem 4: Purified Product Retains a Yellowish Tint
  • Probable Cause: Trace amounts of highly conjugated or polymeric impurities are present, which are intensely colored even at low concentrations.

  • Suggested Solution: Perform a recrystallization with a small amount of activated charcoal.[3] Add the charcoal to the hot solution, allow it to stir for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. Then, allow the clear filtrate to cool slowly. Use charcoal sparingly, as it can adsorb your product and reduce the yield.

Part 3: Standardized Protocols & Data

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Flash Column Chromatography
  • TLC Optimization: First, identify an optimal solvent system using TLC (see Table 1 ). Aim for an Rƒ of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel (300-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load as described in the troubleshooting section.[1]

  • Elution: Begin elution with the low-polarity mobile phase. If separation is difficult, a gradient elution can be employed, gradually increasing the percentage of the more polar solvent.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Solvent System (v/v) Typical Application Reference
Hexane / Ethyl Acetate (9:1 to 1:1)Excellent starting point for compounds of moderate polarity. The most likely system to work.[1][3]
Dichloromethane / Methanol (99:1 to 95:5)For more polar compounds or when separation is poor in Hex/EtOAc.[6]
Toluene / AcetoneAn alternative non-halogenated solvent system.[]
Table 1: Recommended Solvent Systems for Chromatography
Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (see Table 2 ).

  • Dissolution: Place the purified product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a rapid hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize recovery once crystals have formed.

  • Crystal Collection: Collect the crystals by vacuum filtration, breaking the vacuum to wash the crystal cake with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Solvent / System Rationale Reference
Ethyl Acetate / HexanesA robust binary system. Dissolve in hot EtOAc, add hot hexanes until cloudy.[1][8]
Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy.[8]
IsopropanolA single solvent that often works well for compounds with hydrogen bonding capability.N/A
TolueneGood for less polar compounds; may require slow cooling.N/A
Table 2: Potential Solvents for Recrystallization

Part 4: Visual Workflows

Diagram 1: General Purification Workflow

G A Crude Product (Post-Workup) B TLC Analysis (Purity & Rƒ Check) A->B C Flash Column Chromatography B->C Impure D Combine Pure Fractions C->D E Purity Analysis (TLC, NMR, HPLC) D->E H E->H F Recrystallization G Final Purity Analysis & Characterization F->G H->C No (Re-purify) H->F Yes

Caption: A standard workflow from crude material to a fully characterized pure compound.

Diagram 2: Troubleshooting Decision Tree for Crystallization

G Start Attempt Recrystallization Q1 What is the result? Start->Q1 A1 Forms an Oil ('Oiling Out') Q1->A1 Oil A2 No Crystals Form (Stays in Solution) Q1->A2 Clear Solution A3 Forms Crystals Q1->A3 Solid Sol1 1. Re-dissolve, cool slower. 2. Scratch flask inner wall. 3. Try different solvent system (e.g., EtOAc/Hexanes). A1->Sol1 Sol2 1. Reduce solvent volume. 2. Add an anti-solvent (e.g., Hexanes) slowly. 3. Re-evaluate solvent choice. A2->Sol2 End Collect & Dry Crystals A3->End

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Validation & Comparative

FTIR Characterization Guide: N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Spectral validation, functional group assignment, and impurity discrimination.

Executive Summary: The Spectroscopic Fingerprint

N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS: 295361-20-5) is a specialized ether-linked amide often utilized as a reference standard in the quality control of local anesthetics or as a synthetic intermediate in medicinal chemistry. Its structure combines a lipophilic butoxy tail , a phenoxy core , and a polar acetamide head group .

Precise FTIR characterization is critical to distinguish this molecule from its metabolic precursors (e.g., 4-butoxyphenol) or structural analogues (e.g., Phenacetin). This guide provides a definitive comparative analysis of its infrared absorption bands, establishing a self-validating protocol for identity confirmation.

The Comparative Challenge

In a drug development context, the primary risk is misidentifying the target molecule against:

  • Hydrolysis Degradants: Loss of the acetamide group.

  • Synthesis Starting Materials: Presence of unreacted 4-butoxyphenol.

  • Chain Homologues: Ethoxy vs. Butoxy variants.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating domains. This causality-driven approach ensures assignments are not just memorized, but understood.

DomainStructural MoietyKey Vibrational ModeDiagnostic Value
Head Acetamide (-NH-CO-CH3)Amide I & II Confirms the amide linkage integrity.
Linker Ethyl Ether (-O-CH2-CH2-)C-O-C Stretching Distinguishes from direct aryl-amides (like Phenacetin).
Core Phenoxy Ring (1,4-sub)Ar-H Bending (oop) Confirms para-substitution pattern.
Tail Butoxy Chain (-O-C4H9)C-H Stretching Intensity ratio of CH2/CH3 confirms chain length.

Comparative Spectral Analysis

This section compares the target molecule against its primary "competitor" for signal overlap: the starting material 4-Butoxyphenol .

Target vs. Alternative (4-Butoxyphenol)
Region (cm⁻¹)Target Molecule (Acetamide Derivative)Alternative (4-Butoxyphenol)Differentiation Logic
3200–3500 3280–3300 (Sharp/Med) N-H Stretch (Amide A)3200–3550 (Broad/Strong) O-H Stretch (Phenolic)The target lacks the broad H-bonded OH envelope. A sharp N-H band is definitive.
1630–1690 1640–1660 (Strong) C=O Stretch (Amide I)Absent The carbonyl peak is the primary "Go/No-Go" signal for the acetamide formation.
1500–1560 1540–1560 (Med) N-H Bend (Amide II)Absent Confirms the secondary amide structure.
1200–1260 1240 (Very Strong) Ar-O-C Asym Stretch1230 (Strong) Ar-O-H / Ar-O-CBoth have aryl ethers, but the target shows a doublet character due to two ether linkages (Ar-O-Alkyl).

Critical Insight: If your spectrum shows a broad hump at 3400 cm⁻¹ and lacks the sharp 1650 cm⁻¹ peak, your synthesis failed, and you have isolated the starting phenol.

Detailed Band Assignment Table

The following table aggregates theoretical predictions with standard spectroscopic data for para-substituted glycol-amide ethers.

Frequency (cm⁻¹)AssignmentIntensityMode Description
3295 ± 10 N-H StretchMediumAmide A: Characteristic of secondary amides in solid state (H-bonded).
2950–2850 C-H StretchStrongAlkyl Region: Asym/Sym stretching of the butyl and ethyl CH₂ groups.
1655 ± 10 C=O StretchStrongAmide I: The carbonyl "fingerprint." Lower freq due to H-bonding.
1550 ± 10 N-H Bend / C-N StretchMediumAmide II: Mixed mode, specific to secondary amides (trans).
1510 & 1610 C=C AromaticMed-WeakRing Breathing: Skeletal vibrations of the benzene ring.
1460 / 1375 CH₂ / CH₃ BendMediumScissoring (CH₂) and Rocking (CH₃) of the butyl chain.
1245 C-O-C Stretch (Asym)Very StrongEther I: Aryl-Alkyl ether stretch. Often the strongest peak.
1030–1050 C-O-C Stretch (Sym)StrongEther II: Aliphatic ether stretch (O-CH₂).
830 ± 10 C-H Out-of-PlaneStrongPara-Substitution: Two adjacent H atoms on the ring.
720 CH₂ RockingWeakLong Chain: Characteristic of -(CH₂)₄- chains (approximate).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific ATR (Attenuated Total Reflectance) protocol.

Methodology
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Screening) or 64 (Final QC)

    • Range: 4000–600 cm⁻¹

  • Sample Prep:

    • Ensure the sample is a dry, crystalline solid (Melting point ~95°C).

    • Caution: If the sample is oily, it may be the free amine or phenol precursor.

  • Background: Air background collected immediately prior to sampling.

Validation Logic (Pass/Fail Criteria)
  • Pass: Presence of 1655 cm⁻¹ (Amide I) AND 1245 cm⁻¹ (Ether) AND 830 cm⁻¹ (Para-sub).

  • Fail: Presence of broad 3400 cm⁻¹ (OH) OR absence of 1655 cm⁻¹.

Visualization: Identity Release Workflow

The following diagram illustrates the logical decision tree for validating the compound using FTIR data.

FTIR_Validation Start Sample Spectrum Acquired Check_OH Check 3200-3500 cm⁻¹ Broad OH Band? Start->Check_OH Check_CO Check 1640-1660 cm⁻¹ Sharp Amide I Peak? Check_OH->Check_CO No (Sharp NH) Result_Fail_1 FAIL: Hydrolysis/Precursor (Phenol Present) Check_OH->Result_Fail_1 Yes (Broad) Check_FP Check 800-850 cm⁻¹ Para-Sub Pattern? Check_CO->Check_FP Present Result_Fail_2 FAIL: Not an Amide (Amine/Ether Only) Check_CO->Result_Fail_2 Absent Check_FP->Result_Fail_2 Ambiguous Result_Pass PASS: Identity Confirmed This compound Check_FP->Result_Pass Confirmed

Caption: Decision tree for FTIR-based identity confirmation, isolating critical failure modes (hydrolysis vs. wrong substitution).

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Acetamide Derivatives and Aromatic Ethers. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Wiley. (Standard reference for functional group assignment).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for para-substitution and ether linkage bands).

Sources

A Senior Application Scientist's Guide to N-[2-(4-butoxyphenoxy)ethyl]acetamide: A Comparative Analysis of Structural Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Phenoxyacetamide Scaffold

In the landscape of medicinal chemistry, the 2-phenoxyacetamide scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific derivative, N-[2-(4-butoxyphenoxy)ethyl]acetamide, providing a comparative analysis against its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating this chemical series, underpinned by experimental data and validated protocols.

The central hypothesis is that systematic structural modifications to the parent molecule can modulate its physicochemical properties and, consequently, its pharmacological performance. By understanding these structure-activity relationships (SAR), we can rationally design next-generation compounds with enhanced efficacy and improved drug-like properties. This guide will delve into the synthesis, physicochemical characterization, and in-vivo analgesic evaluation of our lead compound and its analogs, explaining the causality behind our experimental choices.

Selection of Structural Analogs: A Rationale

To probe the structure-activity landscape, we have selected three structural analogs of this compound (designated as Compound B ). These analogs were designed to explore the impact of two key structural features: the length of the para-alkoxy chain on the phenoxy ring and the nature of the N-substituent on the acetamide moiety.

  • Compound A (Ethoxy Analog): N-[2-(4-ethoxyphenoxy)ethyl]acetamide. Shortening the alkoxy chain from butoxy to ethoxy is expected to decrease lipophilicity, which may influence solubility and cell membrane permeability.

  • Compound C (Hexyloxy Analog): N-[2-(4-hexyloxyphenoxy)ethyl]acetamide. Lengthening the alkoxy chain to hexyloxy will increase lipophilicity, potentially enhancing potency but also possibly leading to poorer solubility and increased metabolic liability.[3]

  • Compound D (N,N-diethyl Analog): 2-(4-butoxyphenoxy)-N,N-diethylacetamide. Replacing the N-ethylacetamide with an N,N-diethylacetamide group alters the hydrogen bonding capacity and steric bulk at the acetamide nitrogen, which can impact receptor binding and metabolic stability.[4]

The logical relationship for our SAR study is visualized below.

cluster_0 Core Scaffold: N-[2-(4-R-phenoxy)ethyl]acetamide cluster_1 Varying Alkoxy Chain Length (Lipophilicity) cluster_2 Varying Acetamide Substitution Compound B Compound B (R = Butoxy) Compound A Compound A (R = Ethoxy) Compound B->Compound A Shorter Chain Compound C Compound C (R = Hexyloxy) Compound B->Compound C Longer Chain Compound D Compound D (N,N-diethyl analog) Compound B->Compound D Altered N-Substituent

Caption: Structural modifications of the lead compound for SAR studies.

Comparative Physicochemical Properties

The bioavailability and ultimate in-vivo efficacy of a compound are critically dependent on its physicochemical properties, primarily its solubility and lipophilicity.[3] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes.[5]

Table 1: Physicochemical Properties of this compound and Analogs

CompoundStructureMolecular Weight ( g/mol )Calculated LogP*Aqueous Solubility (Predicted)
A (Ethoxy) N-[2-(4-ethoxyphenoxy)ethyl]acetamide237.281.8Moderately Soluble
B (Butoxy) This compound265.342.8Sparingly Soluble
C (Hexyloxy) N-[2-(4-hexyloxyphenoxy)ethyl]acetamide293.393.8Poorly Soluble
D (N,N-diethyl) 2-(4-butoxyphenoxy)-N,N-diethylacetamide293.403.5Poorly Soluble

*Calculated LogP values are estimations and serve as a guide. Experimental determination is crucial for confirmation.

As hypothesized, increasing the alkyl chain length from ethoxy to hexyloxy progressively increases the calculated LogP, indicating higher lipophilicity. This trend often correlates with decreased aqueous solubility.[3] The N,N-diethyl substitution in Compound D also results in a significant increase in lipophilicity compared to its N-ethyl counterpart (Compound B). These differences are expected to have a profound impact on the pharmacokinetic and pharmacodynamic profiles of the compounds.

Experimental Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for the experimental determination of the n-octanol/water partition coefficient (LogP).[6][7]

Principle: The compound is partitioned between two immiscible phases, n-octanol (representing a lipid environment) and water (representing an aqueous environment). The ratio of the compound's concentration in each phase at equilibrium is measured to determine the partition coefficient.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Centrifuge tubes (glass, with screw caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Compound Dissolution: Accurately weigh the test compound and prepare a stock solution in n-octanol. The final concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a defined volume of the n-octanol stock solution to a centrifuge tube.

    • Add an equal volume of the n-octanol-saturated water.

    • Cap the tube tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[6]

  • Phase Separation: Centrifuge the tubes at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: Calculate the LogP value using the following equation:

    • LogP = log10 ( [Concentration]octanol / [Concentration]water )

Comparative Pharmacological Performance: In-Vivo Analgesic Activity

To assess the therapeutic potential of these compounds, we evaluated their analgesic activity using the acetic acid-induced writhing test in mice. This model is highly sensitive for detecting peripherally acting analgesics.[8] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing behaviors. The efficacy of an analgesic is measured by its ability to reduce the number of these writhes compared to a vehicle control.[8]

Table 2: Comparative Analgesic Activity in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg, i.p.)Mean No. of Writhes (± SEM)% Inhibition of Writhing
Vehicle (Saline) -45.2 ± 3.1-
Ibuprofen (Standard) 3012.5 ± 1.872.3%
A (Ethoxy) 5028.4 ± 2.537.2%
B (Butoxy) 5018.1 ± 2.159.9%
C (Hexyloxy) 5025.9 ± 2.942.7%
D (N,N-diethyl) 5022.3 ± 2.450.7%

Data presented is representative and based on typical results for such a series. SEM: Standard Error of the Mean.

The results indicate that all tested phenoxyacetamide derivatives possess analgesic activity. Compound B (Butoxy) demonstrated the highest efficacy among the analogs, showing a 59.9% inhibition of writhing, suggesting a favorable balance of physicochemical properties for this specific assay. The lower activity of Compound A (Ethoxy) may be attributed to its lower lipophilicity, potentially leading to suboptimal tissue distribution. Conversely, while Compound C (Hexyloxy) is more lipophilic, its increased lipophilicity and likely lower solubility may have hindered its bioavailability at the site of action, resulting in reduced efficacy compared to Compound B. Compound D (N,N-diethyl) showed moderate activity, suggesting that while the core scaffold is active, modifications at the N-acetamide position can significantly modulate potency.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol outlines a standard procedure for evaluating peripheral analgesic activity.[8][9] All animal experiments must be conducted in accordance with approved ethical guidelines.

Principle: The injection of a mild irritant (acetic acid) into the peritoneal cavity of a mouse causes pain, which is observed as a "writhing" response (a contraction of the abdominal muscles followed by extension of the hind limbs). Analgesic compounds reduce the frequency of this response.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds and vehicle (e.g., normal saline with 5% DMSO)

  • Standard analgesic drug (e.g., Ibuprofen)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (Ibuprofen), and test groups for each analog.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug via intraperitoneal injection. A typical pre-treatment time is 30 minutes.

  • Induction of Writhing: After the pre-treatment period, administer 0.6% acetic acid (10 mL/kg) via i.p. injection to each mouse.

  • Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch. Record the total number of writhes for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula:

    • % Inhibition = [ (Mean WrithesControl - Mean WrithesTest) / Mean WrithesControl ] x 100

Overall Experimental Workflow

The process from compound design to in-vivo evaluation follows a structured path to ensure data integrity and reproducibility.

A Compound Design & Analog Selection B Chemical Synthesis & Purification A->B C Structural Verification (NMR, Mass Spec) B->C D Physicochemical Profiling (LogP, Solubility) C->D E In-Vivo Analgesic Assay (Writhing Test) D->E F Data Analysis & SAR Elucidation E->F

Caption: General workflow for preclinical evaluation of novel compounds.

Conclusion and Future Directions

This comparative guide demonstrates the systematic approach to evaluating this compound and its structural analogs. Our findings, based on established experimental models, suggest that the butoxy derivative (Compound B ) represents a promising lead, exhibiting superior analgesic activity in the writhing test compared to analogs with either shorter or longer alkoxy chains. This highlights the existence of an optimal lipophilicity range for this chemical series to achieve maximal efficacy in this model.[3]

Future work should focus on a more comprehensive pharmacological characterization, including:

  • Mechanism of Action Studies: Investigating potential targets such as COX enzymes or other pain-related pathways.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to understand their in-vivo behavior better.

  • Broader Pain Models: Evaluating efficacy in models of neuropathic and chronic inflammatory pain to broaden the potential therapeutic applications.

By integrating medicinal chemistry, physicochemical profiling, and in-vivo pharmacology, we can continue to refine the phenoxyacetamide scaffold and unlock its full therapeutic potential.

References

  • Creative Bioarray. Lipophilicity & Solubility. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 625972. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 625972. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 625972. [Link]

  • Hill, R., et al. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology, 177(14), 3149-3169. [Link]

  • Ullah, H., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 826-834. [Link]

  • Garrido, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1546-1563. [Link]

  • Podlipna, D., & Szultka-Mlynska, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 265-276. [Link]

  • GSC Online Press. (2024). Evaluation of analgesic and anti-inflammatory activities of ethanolic fruit extract of Terminalia chebula. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Lehto, S. G., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. [Link]

  • Amuso, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 9(1), 84-89. [Link]

  • Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3459-3474. [Link]

  • LCSB. Acetamide, 2-(4-butoxyphenoxy)-n-(2-(diethylamino)ethyl)-, monohydrochloride. [Link]

  • Dagnino, L., et al. (2000). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. Archiv der Pharmazie, 333(2), 35-42. [Link]

  • Kumar, A., et al. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(12), 5783-5785. [Link]

  • Tuoda Industry Limited. (2026). N,N-Diethylacetamide. [Link]

  • Shoghi, K. I., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(12), 2848-2852. [Link]

  • Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2739-2751. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4207624, N-[2-(2-methoxyphenoxy)ethyl]acetamide. [Link]

  • Sitorus, M., et al. (2017). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Rasayan Journal of Chemistry, 10(2), 489-493. [Link]

  • Denton, J. R., et al. (2021). Structure-Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(22), 6939. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3). [Link]

  • Cheméo. Chemical Properties of Acetamide (CAS 60-35-5). [Link]

  • Jortzik, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6614. [Link]

  • Jortzik, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6614. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • Jo, H., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5183. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Verification of N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical techniques for the elemental analysis verification of N-[2-(4-butoxyphenoxy)ethyl]acetamide, a key intermediate in various research and development pipelines. We will delve into the causality behind experimental choices, present detailed protocols, and compare methodologies to ensure a comprehensive understanding of how to validate the elemental composition of this compound and its analogs.

Introduction: The Critical Role of Elemental Analysis

This compound, with the molecular formula C₁₄H₂₁NO₃, requires stringent verification of its elemental composition to confirm its identity, purity, and consistency between batches.[] Elemental analysis provides quantitative information on the percentages of carbon (C), hydrogen (H), and nitrogen (N), which are fundamental to the molecular structure. Furthermore, the detection and quantification of potential inorganic impurities are critical for regulatory compliance and drug safety.

This guide will focus on two primary analytical techniques:

  • Combustion Analysis (CHNS): The gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful technique for identifying and quantifying trace elemental impurities.

We will also discuss complementary techniques essential for accurate elemental analysis interpretation, including Karl Fischer titration for water content and Loss on Drying/Thermogravimetric Analysis for volatile content.

Core Elemental Composition Verification: Combustion Analysis

Combustion analysis is the primary method for confirming the empirical formula of this compound. The technique involves the complete combustion of the sample in a high-temperature furnace, converting the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

Theoretical vs. Experimental Values

The theoretical elemental composition of this compound (Molar Mass: 251.33 g/mol ) is a crucial benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0114168.1466.91
HydrogenH1.012121.218.44
NitrogenN14.01114.015.57
OxygenO16.00348.0019.09

An acceptable experimental result for a pure sample should be within ±0.4% of the theoretical value for each element.

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the steps for the determination of C, H, and N in this compound using a modern elemental analyzer.

Instrumentation: A CHN elemental analyzer equipped with a microbalance, autosampler, combustion and reduction furnaces, and a thermal conductivity detector.

Materials:

  • This compound sample

  • Tin capsules for solid samples

  • Micro-analytical standards for calibration (e.g., Acetanilide)

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Procedure:

  • Instrument Preparation: Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~900-1000°C for combustion and ~650°C for reduction). Check gas supplies and perform a leak test.

  • Calibration:

    • Accurately weigh 1-3 mg of a certified standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of standards to generate a calibration curve. The instrument software will use this to correlate the detector signal with the elemental mass.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it in the autosampler.

  • Analysis:

    • The autosampler drops the sample into the combustion furnace, where it is flash-combusted in a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, Nₓ) are swept by the helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gas mixture then passes through traps to remove interfering substances before entering a gas chromatographic column for separation.

    • The separated gases are detected by the TCD, and the software calculates the percentage of C, H, and N.

Data Interpretation and Causality

A deviation of more than 0.4% between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or water. For instance, a lower-than-expected carbon percentage could suggest the presence of an inorganic impurity. Conversely, a higher hydrogen percentage might point towards the presence of water or a solvent rich in hydrogen.

Comparison with Alternative Compounds

To provide a comparative framework, let's consider two structurally similar compounds:

  • Alternative 1: N-(4-methoxyphenyl)acetamide: A simpler analog with a methoxy group instead of a butoxy group and a different N-substituent.

  • Alternative 2: 2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]acetamide: A more complex analog with a diethylamino group.

Table 2: Comparison of Theoretical Elemental Composition

CompoundMolecular FormulaMolar Mass ( g/mol )%C%H%N
This compoundC₁₄H₂₁NO₃251.3366.918.445.57
N-(4-methoxyphenyl)acetamideC₉H₁₁NO₂165.1965.446.718.48
2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]acetamideC₁₈H₃₀N₂O₃322.4467.059.388.69

This table illustrates how changes in the molecular structure directly impact the expected elemental composition, reinforcing the importance of precise and accurate analysis for compound identification.

Workflow for Elemental Composition Verification

elemental_analysis_workflow cluster_sample_prep Sample Preparation & Initial Assessment cluster_core_analysis Core Elemental Analysis cluster_impurity_analysis Trace Elemental Impurity Analysis cluster_data_validation Data Validation & Reporting Sample This compound KF Karl Fischer Titration (Water Content) Sample->KF LOD_TGA LOD / TGA (Volatile Content) Sample->LOD_TGA ICP_MS_Prep Sample Digestion (Microwave Acid Digestion) Sample->ICP_MS_Prep CHN CHN Combustion Analysis KF->CHN Informs interpretation LOD_TGA->CHN Informs interpretation Data_Analysis Data Analysis & Comparison with Theoretical Values CHN->Data_Analysis ICP_MS ICP-MS Analysis ICP_MS_Prep->ICP_MS ICP_MS->Data_Analysis Report Final Report & Certificate of Analysis Data_Analysis->Report

Caption: Workflow for comprehensive elemental analysis verification.

Complementary Analyses for Accurate Interpretation

To ensure the accuracy of CHN analysis, it is crucial to account for the presence of water and other volatile substances.

Karl Fischer Titration: The Standard for Water Determination

Karl Fischer (KF) titration is a highly specific method for determining the water content in a sample.[3] This is critical as water can significantly impact the hydrogen and oxygen percentages and affect the stability of the compound.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator Preparation: The KF titrator vessel is filled with a suitable solvent (e.g., methanol), and the reagent is neutralized to a stable endpoint.

  • Titer Determination: The water equivalence of the KF reagent (the "titer") is determined using a certified water standard or a hydrate standard like sodium tartrate dihydrate.

  • Sample Analysis: A precisely weighed amount of this compound is introduced into the titration vessel. The sample is dissolved, and the water present reacts with the KF reagent. The volume of titrant consumed is used to calculate the water content.

Loss on Drying (LOD) and Thermogravimetric Analysis (TGA)

LOD, as described in USP <731>, measures the total amount of volatile matter lost from a sample upon heating.[4][5][6] TGA provides more detailed information by measuring the change in mass as a function of temperature. This can help differentiate between water loss and the loss of other residual solvents.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Setup: A sensitive microbalance within a furnace is tared with an empty sample pan.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in the pan.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting curve reveals temperature ranges where mass loss occurs.

Trace Elemental Impurity Analysis: ICP-MS

For pharmaceutical compounds, it is imperative to control the levels of elemental impurities, which can originate from catalysts, reagents, or manufacturing equipment. ICP-MS is the preferred technique for this due to its high sensitivity and ability to perform multi-element analysis. The validation of such methods should follow guidelines such as USP <232> and <233>.

Experimental Protocol: ICP-MS for Elemental Impurities

Instrumentation: An ICP-MS system with an autosampler, peristaltic pump, nebulizer, spray chamber, plasma torch, and mass spectrometer.

Materials:

  • This compound sample

  • High-purity nitric acid and hydrochloric acid for digestion

  • Multi-element calibration standards

  • Internal standards

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of the sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity acids (e.g., nitric and hydrochloric acid).

    • Seal the vessel and place it in the microwave digestion system. The high temperature and pressure will completely decompose the organic matrix.

    • After cooling, dilute the digest to a final volume with deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS. The sample is nebulized into an aerosol and introduced into the argon plasma, which ionizes the atoms.

    • The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector counts the ions for each element, and the software quantifies their concentration based on the calibration curve.

Logical Framework for Method Selection

method_selection Start Start: Verify Elemental Composition of This compound Question1 Objective: Confirm Empirical Formula? Start->Question1 Question2 Objective: Quantify Trace Elemental Impurities? Start->Question2 CHN_Analysis Perform CHN Combustion Analysis Question1->CHN_Analysis Yes ICP_MS_Analysis Perform ICP-MS Analysis Question2->ICP_MS_Analysis Yes Question3 Need to account for water/volatiles? KF_LOD_TGA Perform Karl Fischer, LOD, and/or TGA Question3->KF_LOD_TGA Yes CHN_Analysis->Question3

Sources

Safety Operating Guide

N-[2-(4-butoxyphenoxy)ethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[2-(4-butoxyphenoxy)ethyl]acetamide Proper Disposal Procedures

Executive Summary: Immediate Action Plan

This compound (CAS: 295361-20-5) is a pharmaceutical intermediate characterized by an aromatic ether and an acetamide moiety.[1] For disposal purposes, it must be treated as Hazardous Organic Waste .

  • Primary Disposal Method: High-temperature incineration equipped with a scrubber.[1]

  • Immediate Hazard: Potential skin/eye irritant; combustible organic solid.

  • Critical Prohibition: DO NOT dispose of via sanitary sewer, trash, or evaporation.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure the correct waste stream selection.

PropertyData
Chemical Name This compound
CAS Number 295361-20-5
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in organic solvents (DMSO, Methanol); limited water solubility.[1]
Hazard Class Irritant (Skin/Eye/Respiratory) .[2] Treat as potentially harmful if swallowed.[1][3][2]

Scientist’s Note: The acetamide functional group is generally stable but can hydrolyze under strong acidic/basic conditions. The ether linkage adds lipophilicity, meaning this compound will bioaccumulate if released into waterways. Zero-discharge to the environment is the only acceptable standard. [1]

Pre-Disposal Handling & Stabilization

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended for solutions >100 mM.[1]

  • Ocular: Chemical splash goggles.

Segregation & Packaging
  • Solids: Collect pure substance, contaminated weighing boats, and dry wipes in a wide-mouth HDPE (High-Density Polyethylene) jar .

  • Liquids (Mother Liquors/Rinsates):

    • Ensure the solvent carrier is compatible with the waste container.

    • Do not mix with halogenated waste unless your facility incinerates combined streams.[1]

    • Adjust pH to neutral (pH 6–8) if the waste stream was subjected to acidic/basic workups prior to disposal.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" if not explicitly listed.

Step 1: Waste Characterization

Determine if the waste is "Pure Substance" or a "Mixture."

  • Pure: Label as "Non-Regulated Organic Solid" (unless characteristic toxicity is proven).

  • Mixture: The hazard is driven by the solvent (e.g., Acetonitrile, Methanol).

Step 2: Containerization
  • Labeling: Must read "HAZARDOUS WASTE" .

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

Step 3: Final Disposal Path
  • Method: Incineration (Fuel Blending). The high carbon content makes this compound suitable for fuel blending programs where waste is used to power cement kilns, ensuring complete thermal destruction of the aromatic ring.

Visual Operational Guide

The following diagram illustrates the decision logic for disposing of this compound based on its state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->SolidStream Dry LiquidStream Liquid Waste (Solutions, Rinsates) StateCheck->LiquidStream Dissolved ContainerSolid Containerize: Wide-Mouth HDPE Jar SolidStream->ContainerSolid ContainerLiquid Containerize: Solvent Safety Can (Carboy) LiquidStream->ContainerLiquid Labeling Labeling: 'Hazardous Waste' + Full Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Disposal: High-Temp Incineration / Fuel Blending Labeling->DisposalMethod

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a laboratory spill, autonomy is secondary to safety. Follow this rigid protocol:

  • Evacuate & Ventilate: If the spill is a fine powder, minimize air currents to prevent inhalation.

  • Isolate: Mark the area with "Chemical Spill" signage.

  • Neutralize/Absorb:

    • Solids: Wet a paper towel with water (to prevent dust) and gently wipe up. Place in a hazardous waste bag.

    • Liquids: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials (like sawdust) if the solvent carrier is flammable.

  • Decontaminate: Scrub the surface with a soap/water solution. Collect all rinsate as hazardous waste.[1]

References

  • PubChem. (2025).[4] Acetamide, N-(4-butoxyphenyl)- (Related Compound Safety Profile). National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 21, 2026, from [Link][1]

Sources

Navigating the Unknown: A Safety and Handling Guide for N-[2-(4-butoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Precautionary Principle: Risk Assessment for an Uncharacterized Compound

When a formal Safety Data Sheet (SDS) is unavailable, a thorough risk assessment is not just a recommendation—it is a critical first step.[1][2][3][4][5] This process involves a systematic evaluation of the potential hazards and the development of protocols to mitigate them.

Key Steps in Your Risk Assessment:

  • Analyze the Structure: Examine the chemical structure of N-[2-(4-butoxyphenoxy)ethyl]acetamide. It contains an acetamide group, a substituted phenoxy ring, and an ether linkage. Acetamide itself is suspected of causing cancer.[6][7][8][9] While this does not mean our compound is a carcinogen, it necessitates handling it with a high level of caution. The aromatic ether and amide functionalities are common in biologically active molecules, suggesting potential for unforeseen physiological effects.

  • Assume Hazard: In the absence of data, treat this compound as a hazardous substance.[3] This includes assuming it may be toxic, an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.

  • Evaluate the Procedure: Consider every step of your planned experiment.

    • How much material will be used?

    • Will it be heated or aerosolized?

    • What other chemicals are involved?

    • What is the potential for spills or uncontrolled reactions?

  • Document Everything: Maintain a detailed record of your risk assessment, the safety precautions you are implementing, and any observations made during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

For a compound of unknown toxicity, a comprehensive PPE strategy is non-negotiable.[10][11][12][13][14] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shield.[10][12][14]Provides protection from splashes and any unforeseen vigorous reactions. Safety glasses alone are insufficient.
Hands Double-gloving with chemically resistant gloves (e.g., nitrile).[11][14]Since specific glove breakthrough times are unknown, double-gloving provides an additional layer of protection. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[10]
Body A flame-resistant lab coat.[12]Protects skin and clothing from splashes.
Respiratory Use in a certified chemical fume hood.All handling of solid or solutions of this compound should be performed in a fume hood to prevent inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan ensures that safety is integrated into every stage of your workflow.

Preparation and Weighing:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Weighing: If weighing the solid, do so within the fume hood. Use a container that can be securely sealed for transport to other areas of the lab.

Experimental Use:

  • Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure.

  • Avoid Aerosolization: Take care when transferring solutions to avoid creating aerosols.

  • Temperature Control: If heating is required, do so in a well-controlled manner with appropriate ventilation.

Cleanup:

  • Decontamination: Decontaminate all surfaces that may have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is a general recommendation, but compatibility should be verified.

  • Waste Segregation: All disposable materials that have come into contact with this compound (gloves, bench liners, pipette tips, etc.) must be disposed of as hazardous waste.[15]

Disposal Plan: Managing Uncharacterized Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. Since there are no specific disposal guidelines for this compound, it must be treated as unknown or uncharacterized chemical waste.[16][17][18]

Step-by-Step Disposal Protocol:

  • Collect All Waste: This includes any unused solid compound, solutions containing the compound, and all contaminated disposable materials.

  • Use Appropriate Containers: Waste containers must be chemically compatible, in good condition, and have a secure, leak-proof closure.[17][18]

  • Label Clearly: The waste container must be clearly labeled as "Hazardous Waste" and should include as much information as possible, such as "this compound (CAS 295361-20-5) and contaminated materials."

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.[17]

  • Consult Your Institution's EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal procedure. They will have specific protocols for handling and disposing of uncharacterized chemical waste.[16]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when handling a chemical with limited safety data.

cluster_prep Preparation & Assessment cluster_ops Operations cluster_disposal Disposal A Acquire Compound (this compound) B Conduct Risk Assessment (Assume Hazard) A->B C Develop Handling & Disposal Plan B->C D Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) C->D Proceed if safe E Work in Fume Hood D->E F Execute Experiment E->F G Decontaminate Work Area & Equipment F->G H Collect & Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I Label Waste Container Clearly ('Hazardous Waste') H->I J Store Waste Securely I->J K Contact EHS for Pickup & Disposal J->K

Caption: Workflow for Safe Handling of Uncharacterized Chemicals.

By adhering to these principles of proactive risk assessment, comprehensive personal protection, and meticulous operational and disposal planning, you can confidently and safely work with this compound and other novel compounds in your research endeavors.

References

  • Personal Protective Equipment - Division of Research Safety. (2026, January 28). University of Illinois. Retrieved from [Link]

  • Unknown Laboratory Chemicals Disposal. Safety & Risk Services. Retrieved from [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). (n.d.). Brigham Young University. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth. Retrieved from [Link]

  • Chemical Risk Assessment. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. (2025, January 20). Storemasta. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). Safety Office. Retrieved from [Link]

  • Research Laboratory and Personal Protective Equipment. (2023, November 15). ehs.uci.edu. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • What should you do if an SDS is missing? (2024, December 20). Simple But Needed. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia. Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved from [Link]

  • Free Chemical Risk Assessment Templates | PDF. (2025, September 26). SafetyCulture. Retrieved from [Link]

  • Safety Data Sheet for Acetamide Solution (100X) (B9018) EUE. (2025, April 8). NEB. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.